molecular formula C9H15N3O2 B2479478 ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate CAS No. 2022606-10-4

ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate

Cat. No.: B2479478
CAS No.: 2022606-10-4
M. Wt: 197.238
InChI Key: KQNSIHMFCQSFRG-UHFFFAOYSA-N
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Description

Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate is a useful research compound. Its molecular formula is C9H15N3O2 and its molecular weight is 197.238. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-4-14-9(13)6-5-8-11-10-7(2)12(8)3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNSIHMFCQSFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=NN=C(N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The 3,5-Dimethyl-1,2,4-Triazole Scaffold in Medicinal Chemistry

[1]

Executive Summary

The 1,2,4-triazole ring is a "privileged scaffold" in drug discovery, serving as a robust pharmacophore due to its hydrogen-bonding capability, dipole character, and stability against metabolic degradation. Within this family, 3,5-dimethyl-1,2,4-triazole derivatives occupy a critical niche.[1] The methyl substitutions at positions 3 and 5 modulate lipophilicity (

This technical guide synthesizes the synthetic pathways, pharmacological mechanisms, and experimental protocols for developing bio-active derivatives of this specific scaffold.

Part 1: Structural Significance & SAR

Why the Dimethyl-Triazole Core?

In rational drug design, the transition from a naked triazole to a 3,5-dimethyl analogue is rarely accidental. The structural rationale rests on three pillars:

  • Lipophilic Tuning: The two methyl groups increase the partition coefficient (

    
    ) compared to the unsubstituted parent, improving passive transport across fungal cell walls or cancer cell membranes.
    
  • Electronic Effects: The electron-donating nature of the methyl groups increases the electron density on the triazole ring nitrogens. This often enhances the coordination bond strength when the triazole nitrogen (N4 or N2) binds to the heme iron of metalloenzymes (e.g., Lanosterol 14

    
    -demethylase).
    
  • Tautomeric Stabilization: 1,2,4-triazoles exist in equilibrium between 1H, 2H, and 4H tautomers. Substitutions at C3 and C5 lock the conformation or bias the equilibrium, which is critical for consistent receptor docking.

Part 2: Synthetic Strategies

The functionalization of the 3,5-dimethyl-1,2,4-triazole core generally proceeds via two primary vectors: Mannich base formation (targeting the N-H) and Schiff base formation (utilizing a 4-amino substituent).[2]

Synthetic Workflow Visualization

The following diagram outlines the divergent synthesis pathways from the primary hydrazide precursor.

SyntheticPathwaysPrecursorAcetic Hydrazide(Precursor)Core3,5-Dimethyl-1,2,4-Triazole(The Scaffold)Precursor->CoreCyclization(Excess Acetic Acid)AminoCore4-Amino-3,5-Dimethyl-1,2,4-TriazolePrecursor->AminoCoreCyclization(Hydrazine Hydrate)MannichMannich Bases(N-Alkylation)Core->Mannich+ HCHO + 2° AmineThioneTriazole-3-ThioneDerivativesCore->ThioneThiol-ThioneTautomerismSchiffSchiff Bases(Imine Formation)AminoCore->Schiff+ Ar-CHO(Reflux)

Caption: Divergent synthetic pathways for generating bioactive libraries from the dimethyl-triazole core.

Part 3: Therapeutic Applications & Mechanisms

Antifungal Activity (The CYP51 Target)

The most validated application of dimethyl-1,2,4-triazoles is antifungal therapy. These derivatives act as bioisosteres of the imidazole ring found in older azoles.

  • Mechanism: The N4 nitrogen of the triazole ring coordinates with the heme iron (

    
    ) in the active site of Lanosterol 14
    
    
    -demethylase (CYP51)
    .
  • Effect: This blocks the demethylation of lanosterol, halting the biosynthesis of ergosterol—a vital component of the fungal cell membrane. The accumulation of toxic sterol precursors leads to membrane rupture and cell death.

Anticancer Activity (Kinase Inhibition)

Recent literature highlights the antiproliferative potential of Mannich bases derived from this scaffold.

  • Targets: EGFR (Epidermal Growth Factor Receptor) and CK2 (Casein Kinase 2).

  • Data: Derivatives containing a piperazine moiety linked via a Mannich bridge often show IC50 values in the low micromolar range against MCF-7 (breast) and A549 (lung) cancer lines.

Comparative Biological Data

The following table summarizes potency data from key literature sources for 3,5-dimethyl-1,2,4-triazole derivatives.

Derivative ClassSubstitution (R)Target / OrganismActivity MetricRef
Mannich Base N-MethylpiperazineCandida albicansMIC: 6.25

g/mL
[1]
Schiff Base 2,4-DichlorophenylS. aureus (Bacteria)MIC: 12.5

g/mL
[2]
Schiff Base 4-MethoxybenzylideneMCF-7 (Breast Cancer)IC50: 5.8

M
[3]
Thione 4-FluorophenylA. niger (Fungi)Zone: 22mm[4]
Mechanism of Action Visualization

MOADrugDimethyl-TriazoleDerivativeTargetCYP51 Enzyme(Heme Iron)Drug->TargetN4-Fe CoordinationBlockInhibition ofLanosterol DemethylationTarget->BlockSteric BlockadeErgosterolErgosterol DepletionBlock->ErgosterolMetabolic FailureMembraneMembrane Instability& LysisErgosterol->MembraneStructural Failure

Caption: Pharmacodynamic cascade of triazole-induced fungal cell death.[2]

Part 4: Experimental Protocols

Note: All chemical synthesis must be performed in a fume hood with appropriate PPE.

Protocol A: Synthesis of 4-Amino-3,5-Dimethyl-1,2,4-Triazole (The Precursor)

This compound is the starting material for all Schiff base derivatives.

  • Reagents: Acetyl chloride (0.1 mol), Hydrazine hydrate (99%, 0.2 mol), Ethanol (50 mL).

  • Procedure:

    • Cool hydrazine hydrate in an ice bath.

    • Add acetyl chloride dropwise with vigorous stirring (Exothermic reaction).

    • Reflux the mixture at 80°C for 4 hours.

    • Evaporate the solvent under reduced pressure.

    • Purification: Recrystallize the solid residue from ethanol.

    • Validation: Melting point should be approx 196-198°C.

Protocol B: Synthesis of Mannich Bases (One-Pot Reaction)

This protocol introduces a secondary amine via a methylene bridge, crucial for solubility and kinase targeting.

  • Reagents:

    • 3,5-dimethyl-1,2,4-triazole (0.01 mol)

    • Formaldehyde (37% solution, 0.015 mol)

    • Secondary Amine (e.g., Morpholine or N-methylpiperazine, 0.01 mol)

    • Ethanol (20 mL)

  • Step-by-Step:

    • Dissolve the triazole in ethanol in a round-bottom flask.

    • Add the secondary amine to the solution.

    • Add formaldehyde dropwise while stirring.

    • Reaction: Stir at room temperature for 4–6 hours. (Note: Some derivatives require mild heating to 40°C).

    • Work-up: Pour the mixture into crushed ice. A solid precipitate should form immediately.

    • Filtration: Filter the solid, wash with cold water, and air dry.

    • Recrystallization: Use Ethanol/DMF mixture (9:1).

Protocol C: Synthesis of Schiff Bases

Used to attach aromatic pharmacophores to the triazole ring.

  • Reagents: 4-Amino-3,5-dimethyl-1,2,4-triazole (0.01 mol), Substituted Benzaldehyde (0.01 mol), Glacial Acetic Acid (Catalytic amount, 3-4 drops), Ethanol (30 mL).

  • Step-by-Step:

    • Mix the amine and aldehyde in ethanol.

    • Add catalytic acetic acid.[3]

    • Reflux: Heat at 80-90°C for 6–8 hours. Monitor via TLC (Mobile phase: Chloroform:Methanol 9:1).

    • Isolation: Cool to room temperature. If no precipitate forms, pour into ice water.

    • Purification: Recrystallize from ethanol.

References

  • Mannich Bases of 1,2,4-Triazolones as Potent Anti-Tubercular and Antifungal Agents. ChemistrySelect (2019). [Link]

  • Biological Evaluation of New Schiff Bases: Synthesized from 4-Amino-3,5-dimethyl-1,2,4-triazole. International Journal of Organic Chemistry (2013). [Link]

  • Synthesis, antiproliferative and antimicrobial activity of new Mannich bases bearing 1,2,4-triazole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry (2014). [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology (2013). [Link]

  • A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases. Chemistry Central Journal (2011). [Link]

Technical Guide: Ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Cheminformatics, Synthesis, and Medicinal Chemistry Applications

Core Directive & Structural Identity

This guide provides an in-depth technical analysis of ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate . This molecule represents a critical scaffold in medicinal chemistry, specifically as a bioisostere for amide bonds and a precursor in the synthesis of metabolically stable drug candidates.[1]

The nomenclature "dimethyl-4H-1,2,4-triazol-3-yl" implies a specific tautomeric and substitution pattern where the triazole ring is substituted at the nitrogen-4 (N4) and carbon-5 (C5) positions, with the propanoate linker attached at carbon-3 (C3).

Cheminformatics Data
PropertyValue / Descriptor
IUPAC Name Ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate
SMILES CCOC(=O)CCc1n(C)c(C)nn1
Molecular Formula C₁₁H₁₇N₃O₂
Molecular Weight 211.26 g/mol
LogP (Predicted) ~0.8 - 1.2 (Moderate Lipophilicity)
H-Bond Donors 0
H-Bond Acceptors 4 (2 N_ring, 2 O_ester)
Rotatable Bonds 5
Topological Polar Surface Area (TPSA) ~56 Ų
Structural Visualization (SMILES Parsing)

The following diagram illustrates the logical parsing of the SMILES string into its functional components.

SMILES_Parse SMILES SMILES: CCOC(=O)CCc1n(C)c(C)nn1 Ethyl Ethyl Group (CCOC) SMILES->Ethyl Ester Ester Linkage (C(=O)) SMILES->Ester Linker Propanoate Chain (CC-) SMILES->Linker Core 1,2,4-Triazole Core (c1...nn1) SMILES->Core Linker->Core Position 3 Sub_N4 N4-Methyl (n(C)) Core->Sub_N4 Position 4 Sub_C5 C5-Methyl (c(C)) Core->Sub_C5 Position 5

Caption: Hierarchical decomposition of the SMILES string into functional chemical subgroups.

Synthetic Utility & Protocols

The synthesis of 3,4,5-trisubstituted 1,2,4-triazoles requires precise regiocontrol to ensure the substituents are placed correctly (specifically the N4-methyl group). The Einhorn-Brunner reaction and Amidrazone Cyclization are the two primary methodologies.

Primary Route: Modified Einhorn-Brunner Reaction

This classical method involves the condensation of diacylamines (or imides) with hydrazines. To achieve the specific 4,5-dimethyl substitution, we utilize a stepwise condensation approach.

Reaction Logic:
  • Precursor A: Ethyl 3-cyanopropanoate (forms the C3-linker).

  • Precursor B: Acetyl chloride (forms the C5-methyl source).

  • Precursor C: Methylhydrazine (provides the N4-methyl and N1/N2).

Step-by-Step Protocol:

Phase 1: Formation of the N-Acylimidate Intermediate

  • Dissolution: Dissolve ethyl 3-cyanopropanoate (10 mmol) in anhydrous ethanol (20 mL) under argon atmosphere.

  • Activation: Bubble dry HCl gas through the solution at 0°C for 30 minutes to form the imidate hydrochloride.

  • Isolation: Evaporate solvent in vacuo to yield the ethyl 4-ethoxy-4-iminobutanoate hydrochloride.

Phase 2: Cyclization with Methylhydrazine

  • Reactant Prep: Suspend the imidate salt in glacial acetic acid (15 mL).

  • Addition: Add N-acetyl-N'-methylhydrazine (or sequential addition of acetyl chloride and methylhydrazine) slowly at 0°C. Note: Using pre-formed acetylhydrazide allows for better regiocontrol.

  • Cyclization: Heat the mixture to reflux (110°C) for 6–8 hours. The acetic acid acts as both solvent and catalyst for the dehydration cyclization.

  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the acyclic intermediate.

Phase 3: Purification

  • Neutralization: Cool to room temperature and pour onto crushed ice. Neutralize with saturated NaHCO₃ to pH 8.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Drying: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Chromatography: Purify via flash column chromatography (Silica gel, gradient 0-10% MeOH/DCM) to isolate the title compound.

Synthetic Pathway Diagram

Synthesis_Workflow Start Start: Ethyl 3-cyanopropanoate Inter1 Intermediate: Imidate Hydrochloride Start->Inter1 Pinner Reaction Reagent1 Reagent: HCl / EtOH Reagent1->Inter1 Cyclization Cyclization (Reflux AcOH) - H2O Inter1->Cyclization Reagent2 Reagent: Acetylhydrazine / Me-NHNH2 Reagent2->Cyclization Product Product: Ethyl 3-(4,5-dimethyl-triazolyl)propanoate Cyclization->Product Regioselective Closure

Caption: Stepwise synthetic workflow via the modified Pinner/Einhorn-Brunner strategy.

Medicinal Chemistry Applications

The ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate scaffold is rarely a final drug but serves as a high-value intermediate. Its core utility lies in Bioisosterism .

Amide and Ester Bioisosterism

The 1,2,4-triazole ring is a classic bioisostere for amide bonds (


) and carboxylic esters (

).
  • Mechanism: The triazole nitrogens (N1, N2) act as hydrogen bond acceptors, mimicking the carbonyl oxygen of an amide. The ring planarity mimics the rigid peptide bond character.

  • Advantage: Unlike amides, the triazole ring is resistant to proteolytic cleavage (peptidases) and hydrolytic metabolism, significantly extending the in vivo half-life (

    
    ) of the molecule.
    
Metabolic Stability & Lipophilicity
  • LogP Tuning: The ethyl ester tail provides lipophilicity for membrane permeability. Once inside the cell, esterases (e.g., hCE1) often hydrolyze the ethyl ester to the free acid (active metabolite), utilizing the "prodrug" strategy.

  • Oxidative Resistance: The 4,5-dimethyl substitution blocks the metabolically vulnerable positions on the triazole ring, preventing oxidation by CYP450 enzymes.

Target Classes

Research indicates this scaffold is relevant in the development of:

  • Tubulin Polymerization Inhibitors: Triazoles linkers often replace unstable cis-double bonds in combretastatin analogs [1].

  • Epigenetic Modulators: Used in BET bromodomain inhibitors as a scaffold linker.

  • Antimicrobials: The triazole core is fundamental to azole antifungals (inhibiting lanosterol 14α-demethylase) [2].[2]

Analytical Characterization Expectations

To validate the synthesis of the correct isomer (4,5-dimethyl vs. 1,5-dimethyl), specific NMR signatures must be confirmed.

TechniqueExpected Signature (Predicted)Diagnostic Feature
¹H NMR (CDCl₃)

1.25 (t, 3H, ester-CH₃)
Ethyl triplet

2.35 (s, 3H, C5-CH₃)
Singlet, deshielded by aromatic ring

3.50 (s, 3H, N4-CH₃)
Critical: N-Methyl is typically more deshielded than C-Methyl

2.80 (t, 2H), 4.15 (q, 2H)
Propanoate chain signals
¹³C NMR ~155 ppm (C3, C5 triazole)Quaternary carbons of the ring
LC-MS (ESI) [M+H]⁺ = 212.13Positive mode ionization

References

  • National Institutes of Health (NIH). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. Available at: [Link]

  • Drug Hunter. Bioisosteres for Drug Hunters: Carboxylic Acids and Amides.[1] Available at: [Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 1,2,4-Triazole Propanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 1,2,4-triazole moiety is a pharmacophore of immense significance in medicinal chemistry, serving as the cornerstone for blockbuster antifungal agents (e.g., Fluconazole, Itraconazole) and emerging agrochemicals. The introduction of a propanoate ester side chain via aza-Michael addition is a critical synthetic entry point, allowing for further diversification into complex tertiary alcohols or heterocycles.

This guide details a robust, one-pot catalytic aza-Michael addition protocol. Unlike traditional alkylation methods using alkyl halides—which suffer from poor atom economy and safety risks—this method utilizes acrylates as Michael acceptors. We focus on controlling the inherent regioselectivity challenge (N1 vs. N2 alkylation) through catalyst selection and thermodynamic control.

Reaction Mechanism & Strategy

The synthesis relies on the nucleophilic attack of the triazole nitrogen onto the


-carbon of an 

-unsaturated ester (acrylate). 1,2,4-Triazole exists in a tautomeric equilibrium between the 1H- and 4H-forms, but under basic conditions, the triazolate anion is the active nucleophile.
Key Mechanistic Drivers:
  • Ambident Nucleophilicity: The triazolate anion has electron density delocalized across N1, N2, and N4.

  • Regioselectivity:

    • Kinetic Control: Often favors N1 alkylation due to steric and electronic factors (N1 is less hindered than N4 and more nucleophilic than N2 in the anion).

    • Thermodynamic Control: The N1-substituted product is generally more thermodynamically stable. High temperatures or reversible conditions (retro-Michael) can improve N1 selectivity.

  • Catalytic Cycle: A base (e.g.,

    
    , DBU) deprotonates the triazole. The resulting azolide attacks the acrylate, forming an enolate intermediate, which is subsequently protonated to yield the ester and regenerate the catalyst.
    

G Triazole 1,2,4-Triazole (Tautomeric Mix) Anion Triazolate Anion (Nucleophile) Triazole->Anion Deprotonation Base Base Catalyst (Cs2CO3) Base->Anion Catalysis Intermediate Enolate Intermediate Anion->Intermediate + Acrylate (1,4-Addition) Acrylate Methyl Acrylate (Michael Acceptor) ProductN1 N1-Isomer (Major Product) Intermediate->ProductN1 Protonation (Kinetic/Thermo Preferred) ProductN2 N2-Isomer (Minor Product) Intermediate->ProductN2 Protonation (Steric Clash)

Figure 1: Mechanistic pathway of the base-catalyzed aza-Michael addition. The N1-isomer is favored due to the stability of the resulting aromatic system and reduced steric hindrance compared to the N2-isomer.

Materials & Equipment

Reagents
ReagentPurityRoleNotes
1,2,4-Triazole >99%NucleophileHygroscopic; store in desiccator.
Methyl Acrylate >99%ElectrophileStabilized with MEHQ. Lachrymator.
Cesium Carbonate (

)
99%CatalystSuperior solubility in organic solvents compared to

.
Acetonitrile (MeCN) HPLC GradeSolventPolar aprotic; promotes rapid reaction.
Dichloromethane (DCM) ACS GradeExtractionFor workup.
Equipment
  • 25 mL Round-bottom flask (RBF) or Schlenk tube.

  • Magnetic stir bar.[1]

  • TLC plates (Silica gel 60 F254).

  • Rotary evaporator.

  • Flash chromatography column.[2]

Detailed Protocol: -Catalyzed Synthesis

This protocol is optimized for a 5.0 mmol scale. It provides high yields (>90%) and excellent N1 selectivity.

Step 1: Reaction Assembly
  • Charge: To a clean, dry 25 mL RBF equipped with a stir bar, add 1,2,4-Triazole (345 mg, 5.0 mmol) and

    
      (163 mg, 0.5 mmol, 10 mol%).
    
  • Solvent: Add Acetonitrile (MeCN) (5.0 mL).

    • Note: DMF (5.0 mL) can be used if solubility is an issue, but MeCN is easier to remove.

  • Addition: Add Methyl Acrylate (540

    
    L, 6.0 mmol, 1.2 equiv) dropwise via syringe while stirring.
    
    • CRITICAL: Methyl acrylate is volatile and lachrymatory. Perform this step in a fume hood.

Step 2: Reaction Monitoring
  • Stir: Seal the flask and stir vigorously at Room Temperature (25°C) .

  • Monitor: Check reaction progress by TLC after 2 hours.

    • Mobile Phase: 100% Ethyl Acetate (EtOAc) or EtOAc/MeOH (95:5).

    • Visualization: UV lamp (254 nm). The product (N1-isomer) typically has an

      
       of ~0.3–0.4 in pure EtOAc, while the starting triazole stays near the baseline.
      
  • Completion: The reaction is usually complete within 4–6 hours. If starting material remains, heat to 50°C for 1 hour.

Step 3: Workup & Isolation
  • Filter: Filter the reaction mixture through a small pad of Celite or cotton to remove the solid catalyst (

    
    ). Rinse the pad with EtOAc (10 mL).
    
  • Concentrate: Remove the solvent and excess methyl acrylate under reduced pressure (Rotovap) at 40°C.

    • Safety: The distillate contains methyl acrylate. Dispose of properly.

  • Crude Analysis: Obtain a

    
    -NMR of the crude oil to determine the N1:N2 ratio.
    
    • N1-Isomer (Target):

      
       ~8.2 ppm (s, 1H) and ~7.9 ppm (s, 1H).
      
    • N2-Isomer (Minor): Distinct shifts, often showing symmetry if N4-substituted (less likely here) or distinct unsymmetrical peaks.

Step 4: Purification
  • Purify: If N1 selectivity is >95% (common with this method), the crude oil may be sufficiently pure for downstream use.

  • Flash Chromatography: If purification is needed:

    • Stationary Phase: Silica gel.[2]

    • Eluent: Gradient from 100% DCM to 5% MeOH/DCM.

    • Yield: Expect 700–750 mg (90–96%) of a clear to pale yellow oil.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Old/Wet CatalystDry

in an oven or use fresh bottle. Moisture quenches the base.
Poor N1:N2 Ratio Kinetic Control DominatingHeat the reaction to 60–80°C to promote thermodynamic equilibration to the stable N1 isomer.
Polymerization Inhibitor DepletionEnsure Methyl Acrylate contains MEHQ (stabilizer). Do not distill the acrylate unless necessary and used immediately.
Product "Oils Out" Residual SolventThe product is an oil.[1] High vacuum drying (mild heat) is required to remove trace MeCN/DCM.
Solvent & Base Screening Data (Reference)
SolventBase (10 mol%)Time (h)Yield (%)N1:N2 Ratio
MeCN

494>20:1
THF

68815:1
DCM

12655:1
None None (80°C)297>20:1

Note: Solvent-free conditions (heating neat reagents at 80°C) are a viable "Green" alternative but require careful handling of the volatile acrylate.

References

  • Catalytic Aza-Michael Addition: Wang, Z., et al. "Cs2CO3 catalyzed direct aza-Michael addition of azoles to

    
    -unsaturated malonates."[3] RSC Advances, 2013. 
    
  • Regioselectivity Studies: K. Mills & J. A.[2] Joule, Heterocyclic Chemistry, Wiley, 2010.[2] (Confirming N1 preference).

  • Solvent-Free Protocols: R. Ballini et al.
  • General Triazole Synthesis: "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." Frontiers in Chemistry, 2022.

Sources

Application Notes and Protocols for the Esterification of 3-(Dimethyl-1,2,4-triazol-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the procedures for the esterification of 3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid, a key process in the synthesis of various derivatives with potential applications in medicinal chemistry and drug development. The presence of the 1,2,4-triazole moiety, a heterocycle of significant interest in pharmaceuticals, necessitates careful consideration of reaction conditions to ensure optimal yield and purity.

This document provides two robust and widely applicable protocols for this transformation: the classic Fischer-Speier esterification under acidic conditions and the milder Steglich esterification using a carbodiimide coupling agent. The choice between these methods will depend on the specific alcohol to be used, the scale of the reaction, and the presence of other acid-sensitive functional groups in the molecule.

I. Introduction to the Esterification of Heterocyclic Carboxylic Acids

Esterification is a fundamental reaction in organic synthesis, converting a carboxylic acid and an alcohol into an ester and water. When dealing with heterocyclic carboxylic acids such as 3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid, the reaction conditions must be chosen to avoid undesirable side reactions involving the heteroaromatic ring. The 1,2,4-triazole ring is generally stable, but its basic nitrogen atoms can be protonated under strongly acidic conditions, potentially affecting reactivity.

The two protocols presented here offer different approaches to navigate these considerations. The Fischer-Speier method is a cost-effective and straightforward procedure, particularly suitable for simple, unhindered primary and secondary alcohols.[1][2][3] In contrast, the Steglich esterification is a more versatile and milder technique, ideal for more complex or sensitive alcohols, including tertiary alcohols, and for reactions where acidic conditions are detrimental.[4][5][6]

II. Reaction Workflow Overview

The general transformation is the conversion of the carboxylic acid to its corresponding ester. The choice of protocol will dictate the specific reagents and conditions.

Esterification_Workflow cluster_start Starting Material cluster_protocols Esterification Protocols cluster_product Product Start 3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid Fischer Protocol A: Fischer-Speier (Acid-Catalyzed) Start->Fischer Choose Protocol Steglich Protocol B: Steglich (DCC/DMAP Coupling) Start->Steglich Product Corresponding Ester Fischer->Product Steglich->Product

Caption: General workflow for the esterification of the starting material.

III. Protocol A: Fischer-Speier Esterification

This method relies on the principle of Le Châtelier to drive the equilibrium towards the ester product by using a large excess of the alcohol, which also serves as the solvent, and a catalytic amount of a strong acid.[7][8][9]

A. Causality Behind Experimental Choices
  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of one of the reactants, shifting the reaction equilibrium towards the formation of the ester.

  • Acid Catalyst (e.g., H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1][10]

  • Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.

  • Azeotropic Removal of Water (Optional): For less volatile alcohols, a non-polar solvent like toluene can be used to azeotropically remove the water byproduct using a Dean-Stark apparatus, further driving the reaction to completion.[2][3]

B. Detailed Experimental Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid (1.0 eq).

    • Add the desired alcohol (e.g., methanol, ethanol; 20-50 eq, serving as the solvent).

    • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05-0.1 eq) to the stirring solution.

  • Reaction Execution:

    • Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting carboxylic acid.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Carefully neutralize the acidic catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

C. Data Presentation: Reagent Stoichiometry
ReagentMolar Eq.Purpose
3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid1.0Starting material
Alcohol (e.g., Methanol)20 - 50Reactant and solvent
Sulfuric Acid (H₂SO₄)0.05 - 0.1Catalyst
Saturated NaHCO₃ (aq)ExcessNeutralization during work-up
Anhydrous Na₂SO₄ExcessDrying agent

IV. Protocol B: Steglich Esterification

This protocol utilizes a coupling agent, dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification under mild, neutral conditions.[4][5][6] This method is particularly advantageous for acid-sensitive substrates or sterically hindered alcohols.[6]

A. Causality Behind Experimental Choices
  • DCC (Dicyclohexylcarbodiimide): This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][11] This intermediate is then susceptible to nucleophilic attack.

  • DMAP (4-Dimethylaminopyridine): DMAP acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[4][6] This catalytic step significantly accelerates the reaction.

  • Anhydrous Aprotic Solvent (e.g., DCM, THF): The reaction is sensitive to water, which can hydrolyze the O-acylisourea intermediate. Therefore, anhydrous conditions are crucial for good yields.

  • Room Temperature Reaction: The high reactivity of the intermediates allows the reaction to proceed efficiently at room temperature, making it suitable for thermally sensitive molecules.

B. Detailed Experimental Protocol
  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

    • Dissolve the components in a suitable anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • In a separate flask, dissolve DCC (1.1-1.2 eq) in a minimal amount of the same anhydrous solvent.

    • Add the DCC solution dropwise to the stirring reaction mixture at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate, dicyclohexylurea (DCU), indicates that the reaction is proceeding.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove residual DMAP), saturated aqueous NaHCO₃ (to remove any unreacted carboxylic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

C. Data Presentation: Reagent Stoichiometry
ReagentMolar Eq.Purpose
3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid1.0Starting material
Alcohol1.0 - 1.5Reactant
DCC1.1 - 1.2Coupling agent
DMAP0.1 - 0.2Catalyst
1M HCl (aq)ExcessRemoval of DMAP during work-up
Saturated NaHCO₃ (aq)ExcessRemoval of acid during work-up

V. Mechanistic Insights

A clear understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

A. Fischer Esterification Mechanism

Fischer_Mechanism Carboxylic Acid R-COOH Protonated Carbonyl R-C(OH)₂⁺ Carboxylic Acid->Protonated Carbonyl H⁺ Tetrahedral Intermediate R-C(OH)₂(OR')H⁺ Protonated Carbonyl->Tetrahedral Intermediate + R'OH Protonated Ester R-CO(OR')H⁺ Tetrahedral Intermediate->Protonated Ester - H₂O Ester R-COOR' Protonated Ester->Ester - H⁺

Caption: Simplified mechanism of Fischer-Speier esterification.

The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product.[1][3][7]

B. Steglich Esterification Mechanism

Steglich_Mechanism Carboxylic Acid R-COOH O-Acylisourea R-COO-C(=NR'')NHR'' Carboxylic Acid->O-Acylisourea + DCC N-Acylpyridinium R-CO-DMAP⁺ O-Acylisourea->N-Acylpyridinium + DMAP Ester R-COOR' N-Acylpyridinium->Ester + R'OH - DMAP

Caption: Simplified mechanism of Steglich esterification.

The carboxylic acid first reacts with DCC to form a reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate, which is readily attacked by the alcohol to give the ester and regenerate the DMAP catalyst.[4][5][6]

VI. Safety Precautions

  • General: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care.

  • DCC: Dicyclohexylcarbodiimide is a potent skin allergen and sensitizer. Avoid inhalation of dust and direct contact with skin.

  • Solvents: Organic solvents such as dichloromethane, ethyl acetate, and hexanes are flammable and should be handled away from ignition sources.

VII. Conclusion

The esterification of 3-(dimethyl-1,2,4-triazol-3-yl)propanoic acid can be effectively achieved using either the Fischer-Speier or the Steglich protocol. The Fischer-Speier method is a robust and economical choice for simple alcohols, while the Steglich esterification offers a milder and more versatile alternative for a broader range of substrates, particularly those that are sensitive to acidic conditions. The selection of the appropriate method will be guided by the specific requirements of the synthetic route and the nature of the alcohol being used. Careful execution of these protocols, with attention to stoichiometry and reaction conditions, will ensure successful synthesis of the desired ester derivatives.

References

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. (2022-11-16). [Link]

  • Mechanism of acid-catalysed esterification of carboxylic acids. ResearchGate. [Link]

  • The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. IISTE.org. [Link]

  • Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. (2025-11-16). [Link]

  • CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
  • Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. (2020-02-28). [Link]

  • Fischer Esterification. Chemistry Steps. (2021-11-18). [Link]

  • Acid to Ester - Common Conditions. University of Rochester. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. (2023-12-09). [Link]

  • Fischer Esterification. Chemistry LibreTexts. (2023-01-22). [Link]

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies. [Link]

  • Synthesis of Esters Via Steglich Esterification in Acetonitrile. YouTube. (2022-02-20). [Link]

  • Acid Derivatives Important Reactions. Jack Westin. [Link]

Sources

Application Note: Strategic Purification Protocols for Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Physicochemical Profile & Purification Strategy[1][2]

Successful purification requires exploiting the "Goldilocks" zone of the 1,2,4-triazole ring—it is sufficiently basic to form salts but lipophilic enough to dissolve in organic solvents.

The Structural Challenge

The target molecule contains two conflicting functional groups:

  • 1,2,4-Triazole Ring: A weak base (

    
     of conjugate acid 
    
    
    
    2.2–2.5). It interacts strongly with acidic silanols in silica gel, causing peak tailing and yield loss.
  • Ethyl Ester: A hydrolytically unstable group. Exposure to high pH (

    
    ) or strong acid (
    
    
    
    ) with heat will hydrolyze this to the carboxylic acid, destroying the product.
The Isomer Problem

Synthesis of substituted 1,2,4-triazoles frequently yields regioisomers (N1, N2, or N4 substituted).

  • Target: Often the N4-isomer (symmetric electron distribution).

  • Impurity: The N1-isomer (asymmetric).

  • Separation Logic: The N1-isomer is generally less polar and elutes earlier on normal phase silica than the N4-isomer due to dipole moment differences.

Decision Matrix

Use the following logic to select your protocol:

PurificationMatrix Start Crude Reaction Mixture CheckPurity Check Purity (LC-MS/NMR) Start->CheckPurity HighImpurity > 10% Non-Triazole Impurities (Tars, Starting Materials) CheckPurity->HighImpurity Dirty IsomerMix Regioisomer Mixture (N1 vs N4 ratio) CheckPurity->IsomerMix Clean but Isomers HighPurity > 90% Purity (Need Crystallinity) CheckPurity->HighPurity Clean MethodB Method B: Cold pH-Switch (Bulk Cleanup) HighImpurity->MethodB MethodA Method A: Buffered Flash Chrom. (Isomer Separation) IsomerMix->MethodA MethodC Method C: Salt Precipitation (Polishing) HighPurity->MethodC MethodB->IsomerMix

Figure 1: Purification Decision Matrix based on crude profile.

Part 2: Detailed Protocols

Method A: Buffered Flash Chromatography (Isomer Separation)

Best for: Separating N1/N4 regioisomers and removing baseline impurities.

Standard silica gel is acidic (


). Without a modifier, the basic triazole will adsorb irreversibly.

Materials:

  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase A: Dichloromethane (DCM) or Toluene.

  • Mobile Phase B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1%

    
     .
    
    • Note: TEA is preferred for ester stability over ammonia.

Protocol:

  • Column Equilibration: Flush column with 95% A / 5% B (+ modifier) for 3 CV (Column Volumes) to neutralize silica acidity.

  • Loading: Dissolve crude in minimum DCM. If solubility is poor, use a solid load (adsorb onto Celite).

  • Gradient Elution:

    • 0–5 min: Isocratic 0% B (Elutes non-polar oils).

    • 5–20 min: 0%

      
       5% B.
      
    • 20–40 min: 5%

      
       10% B. (Target compound typically elutes here).
      
    • Observation: The N1-isomer (less polar) usually elutes before the N4-isomer.

  • Fraction Collection: Analyze by TLC (DCM:MeOH 9:1, UV 254 nm). The triazole ring is UV active.

Method B: "Cold" pH-Switch Liquid-Liquid Extraction

Best for: Large scale removal of neutral organic impurities (unreacted esters, tars) without chromatography.

Mechanism: We exploit the basicity of the triazole to pull it into water with acid, wash away neutrals, then gently release it back to organic.

Critical Safety: Maintain Temperature


 to prevent ester hydrolysis.

pHSwitch Crude Crude in EtOAc AcidStep Extract with Cold 1M HCl (pH 2) Crude->AcidStep Sep1 Phase Separation AcidStep->Sep1 OrgWaste Organic Phase (Discard Neutrals) Sep1->OrgWaste AqPhase Aqueous Phase (Contains Product Salt) Sep1->AqPhase Neut Neutralize with Sat. NaHCO3 (Cold) AqPhase->Neut Keep < 5°C FinalExt Extract into DCM Neut->FinalExt

Figure 2: Cold pH-Switch Workflow to preserve ethyl ester.

Protocol:

  • Dissolution: Dissolve 10 g crude in 100 mL Ethyl Acetate (EtOAc). Cool to 0°C in an ice bath.

  • Acid Extraction: Slowly add 50 mL cold (0°C) 1.0 M HCl . Shake vigorously.

    • Check pH: Aqueous layer should be pH ~1–2.

  • Separation: Separate layers. Keep the Aqueous layer (contains product). Discard Organic (contains impurities).

  • Neutralization: While stirring the aqueous layer on ice, slowly add Saturated

    
      until pH reaches 8.0.
    
    • Warning: Do not overshoot to pH > 10.

  • Recovery: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM).

  • Drying: Dry combined DCM over

    
    , filter, and concentrate in vacuo (< 30°C bath).
    
Method C: Hydrohalic Salt Precipitation (High Purity)

Best for: Final polishing and stabilizing the compound for storage.

Triazoles form stable, crystalline salts with dry HCl. This method effectively removes isomer mixtures if one isomer crystallizes preferentially.

Protocol:

  • Dissolve the semi-pure free base in anhydrous Diethyl Ether or Dioxane .

  • Cool to 0°C.

  • Add 4N HCl in Dioxane dropwise.

  • A white precipitate (the Hydrochloride salt) will form immediately.

  • Filter under Nitrogen atmosphere (salts can be hygroscopic).

  • Wash with cold Ether.

  • Recovery of Free Base: If the free base is required for the next step, partition the salt between DCM and

    
     as in Method B.
    

Part 3: Analytical Validation

ParameterMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Diagnostic Triazole C-H singlet (> 8.0 ppm). Ethyl ester quartet (4.1 ppm) and triplet (1.2 ppm).
Regio-Purity HPLC-UV (C18)Single peak > 98%. N1/N4 isomers typically resolve by > 1.0 min on C18.
Ester Integrity LC-MSConfirm Parent Mass

. Absence of

(Acid hydrolysis product).

Regioisomer ID Tip: In 1H-NMR, N-Methyl groups on the triazole ring often show distinct shifts.

  • Symmetric (N4-Me): Methyl singlet is often upfield.

  • Asymmetric (N1/N2-Me): Methyl singlet is often downfield due to adjacent ring nitrogen anisotropy.

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text on triazole tautomerism and alkylation selectivity).

  • BenchChem Technical Support. (2025). Purification of 1,2,4-Triazole Salts: Troubleshooting and Protocols.Link

  • Zhang, et al. (2009).[2] Simple method for the synthesis of 1,4-disubstituted-1,2,3-triazole from ethyl propionate.[2][3] Frontiers in Chemistry. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 1,2,4-Triazole derivatives.Link

  • Shneine, J., & Al-Hussein, R. (2017). The Preparation of Some 1,2,4-Triazole Ester Derivatives.[4][5][2][3][6][7][8] Chemistry and Materials Research.[4] Link[4]

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of Triazole Propanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The purification of active pharmaceutical ingredients (APIs) and key intermediates, such as triazole propanoate esters, is a critical step in drug development and chemical synthesis. Recrystallization remains a powerful and scalable technique for achieving high purity. However, its success is fundamentally dependent on the rational selection of an appropriate solvent or solvent system. This document provides a comprehensive guide to understanding the principles of recrystallization and offers a detailed protocol tailored to the unique physicochemical properties of triazole propanoate esters, a class of compounds known for their diverse pharmacological activities.

The Principle of Recrystallization: Beyond a Simple Precipitation

Recrystallization is a purification technique for solid compounds that leverages differences in solubility.[1] The core principle involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution.[2] As this solution cools, the solubility of the desired compound decreases, leading to its crystallization out of the solution.[3] Ideally, impurities either remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[4]

The formation of a crystal lattice is a highly selective process. As the compound of interest precipitates, it preferentially incorporates molecules of its own kind, effectively excluding dissimilar impurity molecules from the growing crystal structure.[2] This selectivity is what makes recrystallization a superior purification method compared to simple precipitation. Slow cooling is paramount as it allows for the formation of larger, more ordered, and purer crystals.[5]

Solvent Selection: A Data-Driven Approach for Triazole Propanoate Esters

The choice of solvent is the most critical variable in a successful recrystallization. An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below.[2]

  • Either not dissolve impurities at all or dissolve them very well, even at low temperatures.[4]

  • Be chemically inert, not reacting with the compound to be purified.[6]

  • Possess a boiling point below the melting point of the compound to prevent "oiling out".[5]

  • Be sufficiently volatile for easy removal from the purified crystals.[4]

Triazole propanoate esters possess a unique combination of functional groups that dictate their solubility:

  • 1,2,4-Triazole Ring: A polar, heterocyclic moiety capable of hydrogen bonding.[7][8]

  • Ester Group: A moderately polar functional group.

  • Propanoate Chain & Substituents: These can range from non-polar alkyl groups to polar or non-polar aryl groups, significantly impacting the molecule's overall polarity.

A useful rule of thumb is that solvents containing similar functional groups to the compound are often effective solubilizers.[9] Therefore, for esters, solvents like ethyl acetate are a logical starting point. Given the polarity of the triazole ring, alcohols and ketones are also strong candidates.

Often, a single solvent does not provide the optimal solubility differential. In such cases, a two-solvent (or co-solvent) system is employed. This typically involves a "solvent" in which the compound is highly soluble and a "co-solvent" or "anti-solvent" in which the compound is poorly soluble.[9] The two solvents must be miscible.

Table 1: Common Recrystallization Solvents and Their Suitability for Triazole Propanoate Esters

SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability & Rationale
Ethanol 7824.5Good Single Solvent: Often dissolves triazole-containing compounds when hot due to its polarity and hydrogen-bonding capability.[10]
Methanol/Water VariesVariesGood Co-Solvent System: Methanol is a powerful solvent for polar compounds. Water can be added as an anti-solvent to induce crystallization.[11][12]
Ethyl Acetate (EtOAc) 776.02Excellent Starting Point: The ester functionality makes it a good solvent for other esters.[9][13] Often used in a co-solvent system with a non-polar solvent.
Hexane/Heptane 69 / 98~1.9Excellent Anti-Solvent: Used in combination with more polar solvents like Ethyl Acetate or Acetone to decrease solubility upon cooling.[12][14][15]
Acetone 5620.7Good Solvent: Its polarity is suitable for many triazole esters. Often paired with water or hexane.[12][14]
Isopropanol 8219.9Good Single Solvent: Similar to ethanol but less volatile. A good alternative if the compound is too soluble in ethanol.
Acetonitrile 8237.5Potential Solvent: Its high polarity may make it too effective a solvent, but it can be useful for highly functionalized, polar analogs.[12][16]
Toluene 1112.4Specialty Solvent: Useful for less polar analogs or when trying to leverage aromatic interactions for crystallization.[12]

Detailed Experimental Protocol for Recrystallization

This protocol provides a generalized workflow. The specific solvent, volume, and temperatures should be optimized for each unique triazole propanoate ester.

Workflow Overview

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A Crude Triazole Propanoate Ester B Select Solvent System (e.g., EtOAc/Hexane) A->B C Add minimal hot solvent to dissolve crude solid B->C D Insoluble impurities present? C->D E Hot Gravity Filtration D->E  Yes F Clear, Hot Saturated Solution D->F  No   E->F G Slow Cooling to Room Temp, then Ice Bath F->G H Collect Crystals by Vacuum Filtration G->H I Wash Crystals with minimal ICE-COLD solvent H->I J Dry Crystals (Vacuum Oven) I->J K Pure Crystalline Product J->K

Sources

using ethyl 3-(dimethyl-triazolyl)propanoate as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate in Coordination Networks

Executive Summary & Chemical Profile

This guide details the synthesis, characterization, and application of Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate (EDTP) .

While triazole ligands are ubiquitous in Metal-Organic Framework (MOF) design due to their robust N1-N2 bridging capability, EDTP offers a unique "soft-hard" donor versatility.[1][2] The 3,5-dimethyl-1,2,4-triazole headgroup acts as a sterically hindered, neutral N-donor, while the ethyl propanoate tail provides a pendant ester functionality.[1][2] This ester can serve two distinct roles:

  • ** steric spacer** in discrete coordination cages.

  • Latent carboxylate precursor via in situ solvothermal hydrolysis, generating mixed N/O-donor linkers for 3D frameworks.

Chemical Profile
PropertySpecification
IUPAC Name Ethyl 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoate
Molecular Formula C₉H₁₅N₃O₂
Mw 197.24 g/mol
Key Functionality 1,2,4-Triazole (Bridging N-donor); Ester (H-bond acceptor/Hydrolysis precursor)
Solubility High: MeOH, EtOH, DMSO, CH₂Cl₂; Low: Hexane, Water (moderate)
pKa (Conj.[1][2][3] Acid) ~3.2 (Triazole ring)

Synthesis Protocol: The "Self-Validating" Michael Addition

Context: The most robust route to EDTP is the base-catalyzed Michael addition of 3,5-dimethyl-1,2,4-triazole to ethyl acrylate.[1][2] This reaction is atom-economic and avoids the formation of halide salts.[1][2]

Safety Note: Ethyl acrylate is a lachrymator and potential sensitizer.[2] Perform all operations in a fume hood.

Step-by-Step Methodology
  • Reagent Prep:

    • Reactant A: 3,5-Dimethyl-1,2,4-triazole (10.0 mmol, 0.97 g).[1][2]

    • Reactant B: Ethyl acrylate (12.0 mmol, 1.3 mL) – Use slight excess.[1]

    • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 mmol, ~3 drops) or Triethylamine (Et₃N).[1][2]

    • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH) (20 mL).

  • Reaction:

    • Dissolve Reactant A in the solvent.[1]

    • Add Catalyst.[1][2][4][5]

    • Add Reactant B dropwise at room temperature.[1][2]

    • Reflux the mixture at 80°C for 12–24 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).

  • Workup (Self-Validation Step):

    • Evaporate solvent under reduced pressure.[1][2]

    • Validation: The residue may contain unreacted triazole.[1][2] Dissolve residue in DCM and wash with water (3x).[1][2] The product partitions into DCM; unreacted triazole stays in water.[1]

    • Dry organic layer over MgSO₄, filter, and concentrate.[1]

    • Yield Expectation: >85% as a viscous colorless/pale yellow oil or low-melting solid.[1][2]

  • Characterization Checkpoint (¹H NMR in CDCl₃):

    • Diagnostic Signal 1: Triplet at ~4.2 ppm (2H, N-CH₂).[1][2] Proof of N-alkylation.

    • Diagnostic Signal 2: Triplet at ~2.8 ppm (2H, CH₂-CO).[1][2]

    • Absence of Signal: No vinylic protons (5.8–6.4 ppm) from ethyl acrylate.[1][2]

Coordination Chemistry Applications

Workflow A: Solvothermal MOF Synthesis (In Situ Hydrolysis)

Target: Heterometallic or mixed-ligand frameworks where the ester converts to a carboxylate.[1][2]

Rationale: Under solvothermal conditions (high T, autogenous pressure), the ethyl ester hydrolyzes to the acid, deprotonates, and coordinates as a carboxylate.[1] The dimethyl groups on the triazole prevent dense packing, often leading to porous channels.[1]

  • Mixture: Combine Cu(NO₃)₂·2.5H₂O (1 eq) + EDTP (1 eq) in MeOH/H₂O (3:1 ratio).

  • Conditions: Seal in a Teflon-lined autoclave. Heat to 120°C for 48 hours.

  • Cooling: Slow cool (5°C/hour) to promote single-crystal growth.

  • Result: Blue/Green block crystals.

    • Mechanism:[1][2][6][7] The ester hydrolyzes -> 3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanoate.[1][2]

    • Structure: Cu(II) paddlewheels bridged by triazoles form 2D sheets; carboxylates pillared into 3D.[1][2][8]

Workflow B: Discrete Complex Synthesis (Layering)

Target: Molecular cages or discrete clusters with intact ester tails.[1][2]

  • Bottom Layer: Dissolve Zn(ClO₄)₂ (0.1 mmol) in H₂O (2 mL).

  • Buffer Layer: Carefully layer pure MeOH (1 mL) on top.

  • Top Layer: Dissolve EDTP (0.2 mmol) in MeOH (2 mL) and layer gently on top.

  • Incubation: Leave undisturbed at RT for 5–7 days.

  • Result: Colorless crystals at the interface.

    • Why Layering? Slow diffusion prevents kinetic trapping and ester hydrolysis.[1]

Visualization of Logic & Workflows

The following diagrams illustrate the synthesis pathway and the divergent coordination modes based on experimental conditions.

G cluster_0 Ligand Synthesis (Michael Addition) cluster_1 Coordination Pathways R1 3,5-Dimethyl-1,2,4-triazole Cat Cat. DBU / Reflux R1->Cat R2 Ethyl Acrylate R2->Cat Prod EDTP Ligand (Ester Intact) Cat->Prod PathA Route A: Solvothermal (120°C, H2O/MeOH) Prod->PathA PathB Route B: Layering (RT, MeOH) Prod->PathB MOF 3D MOF Network (Ester Hydrolyzed to Carboxylate) PathA->MOF In-situ Hydrolysis Complex Discrete Complex (Ester Intact) PathB->Complex Kinetic Control

Figure 1: Synthetic logic flow from precursors to divergent coordination outcomes.[1][2]

Characterization & Validation

To ensure scientific integrity, compare your results against these standard markers.

Infrared Spectroscopy (FT-IR)
  • Ligand (EDTP): Sharp band at 1730–1740 cm⁻¹ (Ester C=O stretch).[1][2]

  • MOF (Hydrolyzed): Disappearance of 1735 cm⁻¹ band.[1][2] Appearance of asymmetric/symmetric carboxylate stretches at 1600 cm⁻¹ / 1400 cm⁻¹ .[1]

  • Discrete Complex: Shift of triazole ring breathing modes (~1500 cm⁻¹) indicating N-coordination, but retention of Ester C=O (~1735 cm⁻¹).[1][2]

Crystallography (Single Crystal XRD)
  • Space Group Check: Triazole-based MOFs often crystallize in monoclinic (P2₁/c) or orthorhombic systems.[1][2]

  • Bond Lengths:

    • Cu–N (triazole): ~2.00 Å.[1][2]

    • Cu–O (carboxylate): ~1.95 Å.[1][2]

References

  • Synthesis of 1,2,4-Triazole Derivatives via Michael Addition

    • Title: Recent Advances in Base-Assisted Michael Addition Reactions.[1][2][5]

    • Source: Current Organic Chemistry (via ResearchGate), 2022.[1]

    • URL:[Link]

  • Triazole-Carboxylate MOF Architectures

    • Title: 1,2,4-Triazolyl-Carboxylate-Based MOFs Incorporating Triangular Cu(II)-Hydroxo Clusters: Topological Metamorphosis and Magnetism.[1][2][8]

    • Source: Inorganic Chemistry (ACS Publications), 2014.[1]

    • URL:[Link][1][2]

  • Coordination Modes of Asymmetric Triazoles

    • Title: A metal–organic framework made of an asymmetric 1,2,4-triazole and tetrazole ligand.[1][9]

    • Source: CrystEngComm (RSC Publishing).[1][2][9]

    • URL:[Link]

  • Biological Relevance of Triazole Esters

    • Title: Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates...
    • Source: PMC (NIH), 2021.[1]

    • URL:[Link][1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Preserving Ester Integrity During Triazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a critical challenge in synthetic chemistry: preventing the hydrolysis of propanoate and other sensitive ester functionalities during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Here, we provide in-depth troubleshooting advice, detailed protocols, and a comparative analysis of alternative methods to ensure the successful synthesis of your target molecules without compromising ester integrity.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant hydrolysis of my propanoate ester during a CuAAC reaction. What is the most likely cause?

A1: The most probable cause is a basic reaction environment. While the CuAAC reaction is known for its broad functional group tolerance, including a wide pH range, the addition of bases to accelerate the formation of the copper-acetylide intermediate can lead to saponification (base-catalyzed hydrolysis) of the ester.[1][2][3]

Q2: Can I perform a CuAAC reaction without adding a base?

A2: Yes, several "base-free" CuAAC protocols have been developed. These methods typically rely on the careful selection of ligands and solvent systems to facilitate the reaction under neutral or even slightly acidic conditions, thus preserving base-sensitive functional groups like esters.[4][5]

Q3: How does the choice of ligand impact ester stability?

A3: The ligand plays a crucial role in stabilizing the active Cu(I) catalyst and can influence the overall reaction kinetics and optimal pH.[6][7] Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are often employed in bioconjugation and can be effective in base-free systems, allowing the reaction to proceed efficiently at neutral pH.[7][8]

Q4: Are there alternative "click" reactions that are more compatible with ester-containing molecules?

A4: Absolutely. If optimizing the CuAAC reaction proves challenging, consider Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). SPAAC is a copper-free method that proceeds under physiological conditions, making it an excellent choice for sensitive substrates.[9][][11][12] RuAAC is also known for its compatibility with a wide range of functional groups, including esters.[13]

Q5: Is it possible to protect the ester group before the click reaction?

A5: While it adds extra synthetic steps, protecting the ester is a viable strategy if other methods fail. The key is to choose an "orthogonal" protecting group that is stable under the click reaction conditions but can be removed selectively afterward without affecting the newly formed triazole ring or other functional groups.[14][15]

Troubleshooting Guide: Preventing Ester Hydrolysis

This section provides a detailed breakdown of strategies to mitigate or eliminate ester hydrolysis during triazole cyclization.

Optimizing CuAAC Reaction Conditions

The primary goal is to create a reaction environment that is conducive to triazole formation while being non-destructive to the ester linkage.

Maintaining a neutral to slightly acidic pH is paramount.

  • Recommended Buffers: Utilize non-coordinating buffers such as phosphate (e.g., sodium phosphate) or HEPES in the pH range of 6.5-7.5.[16]

  • Buffers to Avoid: Amine-containing buffers like Tris should be avoided as they can chelate the copper catalyst, reducing its efficacy.[16]

  • Monitoring: It is advisable to measure the pH of the reaction mixture after the addition of all reagents to ensure it remains within the desired range.

The most direct approach to preventing saponification is to eliminate the base altogether.

  • Ligand Selection: Employ ligands that facilitate the reaction at neutral pH. Water-soluble ligands like THPTA and BTTAA are excellent starting points, particularly for reactions in aqueous or mixed aqueous/organic solvent systems.[7][8]

  • Solvent Effects: The choice of solvent can influence the reaction rate and the need for additives. Protic solvents like water can sometimes accelerate the reaction.[13]

  • Temperature: Running the reaction at room temperature or even lower temperatures can help minimize hydrolysis, provided the cyclization still proceeds at a reasonable rate.

This protocol is a starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of your azide and alkyne-containing molecules in a suitable solvent (e.g., DMSO, DMF, or a buffer).

    • Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).

    • Prepare a stock solution of a suitable water-soluble ligand (e.g., THPTA, 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide and alkyne substrates in your chosen buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0).

    • In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:5 copper-to-ligand ratio is a good starting point.[17] Allow this mixture to stand for a few minutes.

    • Add the premixed copper/ligand solution to the substrate mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Allow the reaction to proceed at room temperature, monitoring by TLC, LC-MS, or other appropriate analytical techniques.

Alternative Click Chemistry Reactions

When CuAAC proves problematic, switching to a different click chemistry platform is often the most effective solution.

SPAAC is a copper-free reaction that relies on the release of ring strain in a cyclooctyne to drive the cycloaddition.

  • Advantages:

    • Biocompatible: No need for a potentially toxic copper catalyst.[9][][11]

    • Mild Conditions: Typically performed at or near physiological pH and temperature.

  • Considerations:

    • Kinetics: SPAAC reactions are generally slower than CuAAC reactions.[7]

    • Reagent Availability: Strained alkynes can be more complex and expensive to synthesize or purchase.

RuAAC offers a complementary regioselectivity to CuAAC (forming the 1,5-disubstituted triazole) and is known for its broad functional group tolerance.

  • Advantages:

    • Ester Compatibility: Well-documented to be compatible with ester functionalities.[13]

    • Regioselectivity: Provides access to the 1,5-triazole isomer, which may be desirable for certain applications.

  • Considerations:

    • Catalyst: Ruthenium catalysts can be more expensive than copper salts.

    • Reaction Conditions: Often requires elevated temperatures, which could be a concern for thermally sensitive substrates.

Comparative Overview of Click Reactions for Ester-Containing Substrates
FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Ruthenium-Catalyzed (RuAAC)
Ester Compatibility Conditional (requires pH control)HighHigh[13]
Catalyst Copper(I)NoneRuthenium(II)[13]
Kinetics Fast[12]Moderate to Slow[7]Moderate to Fast
Regioselectivity 1,4-disubstitutedMixture (often)1,5-disubstituted[13]
Primary Advantage Speed and cost-effectivenessBiocompatibility, no metal catalyst[9][][11]Broad functional group tolerance, alternative regioselectivity
Primary Disadvantage Potential for side reactions with sensitive groupsSlower kinetics, reagent costCatalyst cost, potential for higher temperatures
Ester Protection Strategy (A Last Resort)

If optimization of the click reaction is unsuccessful, the ester can be temporarily protected.

  • Orthogonal Protecting Groups: The chosen protecting group must be stable to the conditions of the triazole formation but readily cleavable under conditions that do not affect the rest of the molecule.[14][15]

  • Example: Silyl ethers can be used to protect carboxylic acids, which can be regenerated from the ester. These are generally stable under neutral and basic conditions but are cleaved by fluoride sources or acid.

Visualizing the Chemistry

cluster_0 The Challenge: Competing Reactions Ester_Substrate Propanoate Ester (R-COOR') Triazole_Product Desired Triazole Product Ester_Substrate->Triazole_Product CuAAC (Desired) Hydrolysis_Product Hydrolysis Byproduct (R-COO⁻) Ester_Substrate->Hydrolysis_Product Saponification (Undesired, OH⁻) Start Ester Hydrolysis Observed? Optimize_CuAAC Optimize CuAAC Conditions Start->Optimize_CuAAC Yes pH_Control Adjust pH to 6.5-7.5 (Phosphate/HEPES buffer) Optimize_CuAAC->pH_Control Base_Free Use Base-Free Protocol (e.g., with THPTA ligand) pH_Control->Base_Free Still hydrolysis Success Problem Solved pH_Control->Success Success Alternative_Click Switch to Alternative Click Reaction Base_Free->Alternative_Click Still hydrolysis Base_Free->Success Success SPAAC Use SPAAC (Copper-Free) Alternative_Click->SPAAC RuAAC Use RuAAC Alternative_Click->RuAAC Protect_Ester Protect Ester Group (Orthogonal Protection) Alternative_Click->Protect_Ester If all else fails SPAAC->Success RuAAC->Success Protect_Ester->Success

Caption: Troubleshooting decision tree for ester hydrolysis.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046-15047. [Link]

  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper (I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:-[9][][18]triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide–alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Click chemistry in complex mixtures: bioorthogonal chemistry. Chemistry & biology, 21(9), 1075-1101. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., ... & Jia, G. (2005). Ruthenium-catalyzed cycloaddition of alkynes and organic azides. Journal of the American Chemical Society, 127(46), 15998-15999. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Cu I-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

  • Johnson, J. A., Koberstein, J. T., & Turro, N. J. (2010). Practical considerations, challenges, and limitations of bioconjugation via azide− alkyne cycloaddition. Bioconjugate chemistry, 21(11), 1912-1916. [Link]

  • Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons. [Link]

  • Garcı́a, F., & Garcı́a, J. M. (2011). Base-free copper-catalyzed azide-alkyne cycloaddition. Green Chemistry, 13(5), 1143-1148. [Link]

  • Di Mauro, G., & D'Agosta, R. (2020). Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv. [Link]

  • Kocienski, P. J. (2004). Protecting groups. Thieme. [Link]

  • Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2010). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Journal of the American Chemical Society, 132(44), 15643-15655. [Link]

  • Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193. [Link]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media. [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. [Link]

Sources

Technical Support Center: High-Yield Triazole Propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: TRZ-PROP-001

Introduction

Welcome to the Technical Support Center. You are likely here because your triazole propanoate synthesis—a critical scaffold in peptidomimetics and prodrug design—is failing to meet yield or purity specifications.

The Core Problem: Triazole propanoates present a specific chemical conflict. The "Click" reaction (CuAAC) often utilizes bases (like DIPEA) or unbuffered aqueous conditions that can hydrolyze the propanoate ester to its corresponding acid, destroying your product before isolation. Furthermore, copper contamination can chelate to the triazole, crashing yield and complicating purification.

This guide moves beyond generic "click chemistry" to address the specific stability requirements of propanoate scaffolds.

Module 1: Catalyst Selection Matrix

Do not choose a catalyst based on what is "available." Choose based on Regioselectivity and Substrate Stability .

The Primary Decision: Regiochemistry
  • Copper (Cu): Exclusively yields 1,4-disubstituted triazoles.[1]

  • Ruthenium (Ru): Exclusively yields 1,5-disubstituted triazoles (and tolerates internal alkynes).

Catalyst Performance Table
SystemCatalyst ComponentsKey AdvantagePropanoate Risk Recommended For
Standard Aqueous CuSO₄ · 5H₂O + Na AscorbateHigh rate, water-compatibleMedium: Unbuffered ascorbate can drift acidic/basic; hydrolysis risk.Robust esters, biological conjugation.
Buffered Aqueous CuSO₄ + NaAsc + PBS/HEPES pH Control (7.0–7.4)Low: Buffer protects the propanoate ester.Lab Standard for Propanoates.
Organic Soluble CuI / CuBr + Base (DIPEA/Et₃N)Soluble in THF/DCMHigh: Bases like DIPEA rapidly hydrolyze propanoates.Avoid unless substrate is acid-stable.
Stabilized Cu(I) Cu(MeCN)₄PF₆ + Ligand (TBTA)Base-free, organic solubleLow: Non-basic conditions preserve esters.Water-sensitive substrates.[2]
Ruthenium Cp*RuCl(PPh₃)₂1,5-regioselectivityLow: Neutral conditions.Sterically demanding or 1,5-isomers.
Ligand Selection (The "Accelerator")

Copper(I) is unstable and prone to oxidation or disproportionation.[3] Ligands are mandatory for high yields in complex syntheses.

  • TBTA: Best for organic solvents (DCM/DMSO). Poor water solubility.

  • THPTA: Water-soluble.[2][3][4] Protects Cu(I) from oxidation better than TBTA. Preferred for aqueous buffers.

  • BTTES: Newer generation. Lower toxicity, faster kinetics than THPTA.

Module 2: Diagnostic Workflow & Visualization

Decision Logic & Troubleshooting Flow

The following diagram illustrates the logical pathway for catalyst selection and troubleshooting specifically for ester-containing substrates.

TriazoleLogic Start Substrate: Azide/Alkyne Propanoate Regio Desired Isomer? Start->Regio RuPath Use Ru Catalyst (Cp*RuCl) Regio->RuPath 1,5-isomer CuPath Use Cu Catalyst Regio->CuPath 1,4-isomer Solvent Solubility? CuPath->Solvent Aqueous Aqueous/Alcohol Solvent->Aqueous Water Soluble Organic Organic (DCM/THF) Solvent->Organic Lipophilic BufferCheck CRITICAL: Add Buffer (PBS pH 7.4) Aqueous->BufferCheck Protect Ester BaseCheck Avoid Organic Bases (DIPEA/Et3N) Organic->BaseCheck Prevent Hydrolysis SystemA System A: CuSO4 + NaAsc + THPTA (Buffered) BufferCheck->SystemA SystemB System B: Cu(MeCN)4PF6 + TBTA (Base-Free) BaseCheck->SystemB

Figure 1: Decision matrix for catalyst selection prioritizing propanoate ester stability.

Module 3: Troubleshooting Guides

Issue 1: Low Yield / Reaction Stalled

Symptom: TLC shows starting material remaining after 24h. Solution turns yellow/green.

  • Root Cause: Oxidation of active Cu(I) to inactive Cu(II). This is common if the reaction is not degassed or if the ligand load is too low.

  • Immediate Fix:

    • Add fresh Sodium Ascorbate (0.5 eq).

    • Sparge the reaction with Argon for 5 minutes.

    • Add THPTA ligand (if not already present) to stabilize Cu(I).

Issue 2: "Missing" Product (Ester Hydrolysis)

Symptom: Mass spec shows [M-14] or [M-28] (loss of ethyl/methyl) or formation of carboxylic acid.

  • Root Cause: High pH. Standard "Click" protocols often use excess DIPEA or unbuffered ascorbate (which can drift basic).

  • Immediate Fix:

    • Stop using DIPEA/Et₃N.

    • Switch to Protocol A (below) using PBS buffer to lock pH at 7.4.

Issue 3: Green Product (Copper Contamination)

Symptom: Isolated product is green/blue or has broad NMR peaks (paramagnetic broadening).

  • Root Cause: Triazoles are excellent ligands for Copper.

  • Immediate Fix:

    • Wash organic phase with 10% EDTA (pH 8) or aqueous NH₄Cl.

    • Stir crude product with CupriSorb™ resin or silica gel for 30 mins before filtration.

Module 4: Validated Protocols

Protocol A: The "Propanoate-Safe" Method (Buffered Aqueous)

Recommended for most triazole propanoate syntheses to prevent hydrolysis.

  • Prepare Buffer: 100 mM Phosphate Buffer (PBS), pH 7.4.

  • Dissolve Reactants: In a vial, dissolve Alkyne (1.0 eq) and Azide (1.0 eq) in a mixture of Buffer and t-Butanol (1:1 ratio).

    • Note: If insoluble, increase t-Butanol or use DMSO.

  • Catalyst Premix (The "Trick"):

    • In a separate tube, mix CuSO₄ (5 mol%) and THPTA Ligand (10 mol%) in water.

    • Why? Premixing prevents copper aggregation.

  • Initiation: Add the Catalyst Premix to the reaction vial.

  • Activation: Add Sodium Ascorbate (freshly prepared 1M stock, 15 mol%).

  • Reaction: Stir at RT for 2–12 hours.

  • Workup: Dilute with EtOAc, wash with 0.1M EDTA (to remove Cu), then Brine. Dry over Na₂SO₄.[5][6][7]

Protocol B: Ruthenium Catalysis (1,5-Isomer)

Strictly anhydrous conditions required.

  • Solvent: Anhydrous Dioxane or Toluene (Degassed).

  • Catalyst: Cp*RuCl(PPh₃)₂ (2–5 mol%).

  • Procedure: Mix Azide and Alkyne (1:1) in solvent.[5][6][8][9] Add catalyst.[1][3][9][10][11][12]

  • Reaction: Heat to 60–80°C under Argon atmosphere.

  • Workup: Solvent evaporation followed by flash chromatography. (No copper removal needed).

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Copper Iodide (CuI) instead of CuSO₄? A: Yes, but proceed with caution. CuI requires a base or solvent stabilization to prevent oxidation. If you must use CuI, use Acetonitrile as the solvent (it acts as a weak ligand) and avoid strong bases like DIPEA to protect your propanoate ester.

Q: Why is my reaction turning brown/black? A: This indicates Glaser Coupling (alkyne-alkyne homocoupling), caused by oxygen presence.

  • Fix: Increase the amount of reducing agent (Ascorbate) and ensure the headspace is purged with inert gas.

Q: My product is water-soluble. How do I remove the copper? A: Standard extraction won't work. Use Solid Phase Extraction (SPE) cartridges (C18) or stir the aqueous solution with Chelex 100 resin (Bio-Rad) for 1 hour, then filter.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry.

  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[11][13][14] Journal of the American Chemical Society.

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

Sources

Validation & Comparative

High-Resolution NMR Analysis of Triazole Esters: Distinguishing Regioisomers and Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of the 1H NMR spectrum of ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate . Due to the complex tautomeric nature of 1,2,4-triazoles, this molecule presents a specific analytical challenge: distinguishing the 4H-isomer (target) from the thermodynamically stable 1H-isomer (alternative).[1]

This document compares the spectral performance of the target molecule against its regioisomeric alternatives, evaluating solvent systems (


 vs. DMSO-

) and defining the specific NOE (Nuclear Overhauser Effect) signals required for structural validation.
Structural Context & The Isomer Challenge

The name "dimethyl-4H-1,2,4-triazol-3-yl" implies a specific substitution pattern where the triazole ring is fixed in the 4H-tautomeric form by an N-substituent.[1] In synthesis, alkylation of 1,2,4-triazoles often yields a mixture of regioisomers.

  • Target Molecule (Product): Ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate .

    • Key Feature: Methyl group at N4 .[1]

  • Primary Alternative (Impurity): Ethyl 3-(1,5-dimethyl-1H-1,2,4-triazol-3-yl)propanoate .[1]

    • Key Feature: Methyl group at N1 (or N2).[1][2]

Correct assignment cannot rely solely on 1D proton integration; it requires analyzing chemical shift perturbations and spatial proximity (NOESY).[1]

Comparative Analysis: Solvent System Performance

The choice of solvent dramatically affects the resolution of triazole signals.

FeatureSolvent A: Chloroform-d (

)
Solvent B: DMSO-

(Recommended)
Verdict
Solubility Moderate.[1] May require heating for concentrated samples.[1]High. Dissolves polar triazoles instantly.[1]DMSO-

Peak Shape Often broadened due to slow rotation or quadrupole relaxation of Nitrogen.[1]Sharper signals; higher viscosity slows tumbling, often improving resolution of N-Me groups.[1]DMSO-

Water Peak ~1.56 ppm (Usually distinct).[1]~3.33 ppm (Can overlap with propanoate multiplets).[1]

Exchangeable Protons Invisible or extremely broad.[1]Visible (if un-substituted NH is present as impurity).[1]DMSO-

Recommendation: Use DMSO-


  for primary characterization to ensure sharp singlets for the N-methyl and C-methyl groups, which are diagnostic for the regioisomer.[1]
Detailed Spectral Assignment (1H NMR)

Conditions: 400 MHz, DMSO-


, 298 K.
Structure:  Ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate.[1]
Table 1: Chemical Shift Data & Multiplicity
Position

(ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
1 (Triazole C-Me) 2.35 Singlet (s)-3HC5-CH3 .[1] Upfield of N-Me. Characteristic of C-methyl on azoles.
2 (Triazole N-Me) 3.55 Singlet (s)-3HN4-CH3 .[1] Diagnostic signal. Note: N1-Me usually appears further downfield (~3.8-4.0 ppm).[1]
3 (Propanoate

)
2.85 Triplet (t)7.22H

attached to the Triazole ring.[1] Deshielded by aromatic current.[1]
4 (Propanoate

)
2.65 Triplet (t)7.22H

attached to Carbonyl.[1] Typical ester

-proton range.[1]
5 (Ester

)
4.05 Quartet (q)7.12H

.[1] Classic ethyl ester pattern.[1]
6 (Ester

)
1.18 Triplet (t)7.13HTerminal methyl of the ethyl ester.[1]
Critical Diagnostic: Distinguishing the 4H vs. 1H Isomer
  • 4H-Isomer (Target): The N-Me signal appears at ~3.5–3.6 ppm .[1]

  • 1H-Isomer (Alternative): The N-Me signal appears at ~3.8–4.0 ppm (more deshielded).[1]

Validation Workflow: The NOE Protocol

To scientifically validate the structure, you must prove the N-Methyl group is spatially close to both the C-Methyl group and the Propanoate chain. This is only possible in the 4H-isomer.[1]

NMR_Workflow Start Sample Preparation (10mg in 0.6mL DMSO-d6) Acquire Acquire 1H Spectrum (64 Scans) Start->Acquire Check Check N-Me Shift Acquire->Check Isomer1 Shift ~3.9 ppm (Likely 1H-Isomer) Check->Isomer1 > 3.8 ppm Isomer4 Shift ~3.55 ppm (Likely 4H-Isomer) Check->Isomer4 < 3.6 ppm NOE Run 1D NOESY (Irradiate N-Me @ 3.55) Isomer4->NOE ResultA NOE to C-Me ONLY NOE->ResultA ResultB NOE to C-Me AND Propanoate CH2 NOE->ResultB Conclusion1 Conclusion: 1,5-Dimethyl Isomer ResultA->Conclusion1 Conclusion2 Conclusion: 4,5-Dimethyl Isomer (Target) ResultB->Conclusion2

Figure 1: Decision tree for assigning triazole regiochemistry using Chemical Shift and NOE correlations.

Experimental Protocol

To replicate the comparative data above, follow this standardized workflow.

Step 1: Sample Preparation
  • Weigh 5–10 mg of the dried product. Note: Ensure all synthesis solvents (EtOAc/Hexane) are removed under high vacuum, as their signals can overlap with the propanoate chain.[1]

  • Add 0.6 mL of DMSO-

    
      (99.9% D).[1]
    
  • Sonicate for 30 seconds to ensure complete homogeneity.

Step 2: Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° pulse) to minimize relaxation delay requirements.

  • Scans (NS): 16 (minimum) to 64 (for high S/N).

  • Relaxation Delay (D1): 1.0 s.

  • Spectral Width: -2 to 14 ppm.[1]

Step 3: Advanced Acquisition (NOESY 1D)
  • Target: Irradiate the singlet at ~3.55 ppm (N-Me).

  • Mixing Time: 500 ms (optimal for small molecules).

  • Observation: Look for positive enhancement at:

    • ~2.35 ppm (C-Me): Confirms adjacent methyl.[1]

    • ~2.85 ppm (Propanoate

      
      -
      
      
      
      ): Confirms N-Me is flanked by the side chain. This cross-peak is absent in the 1H-isomer. [1]
References
  • BenchChem. (2025).[1][3] Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives. Retrieved from [1]

  • National Chemical Laboratory. (2018). NMR Studies on Five Membered 1,2,3/1,2,4-Triazoles and Their Hybrid Systems. Retrieved from [1]

  • Royal Society of Chemistry. (2014).[1][4][5] 1H and 13C NMR Data for Triazole Derivatives. Retrieved from [1]

  • MDPI. (2019).[1] Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Retrieved from [1]

Sources

A Senior Application Scientist's Guide to FTIR Analysis of Triazole Propanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks for triazole propanoate esters. Aimed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple catalog of wavenumbers. It offers a comparative framework by dissecting the molecule into its core functional moieties—the triazole ring and the propanoate ester—to explain the origin and significance of each vibrational band. We will explore the key diagnostic peaks, present a comprehensive data table for rapid identification, detail a robust experimental protocol for acquiring high-quality spectra, and provide insights into spectral interpretation. This guide is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness in your characterization workflows.

Introduction: The Convergence of Structure and Function

Triazole derivatives form the backbone of a vast array of pharmacologically significant compounds, exhibiting a wide spectrum of biological activities, including antifungal, antimicrobial, antiviral, and antitumor properties[1][2][3]. The propanoate ester group, meanwhile, is frequently incorporated into molecular design to modify properties like solubility, stability, and bioavailability. The conjugation of these two moieties results in a class of molecules with significant therapeutic potential.

For the synthetic chemist and drug developer, unambiguous structural confirmation is the bedrock of progress. FTIR spectroscopy stands out as a rapid, reliable, and accessible first-line technique for verifying the successful synthesis of these target compounds. It provides a molecular "fingerprint," confirming the presence of key functional groups and the overall integrity of the molecular architecture[4][5]. This guide will empower you to interpret these fingerprints with confidence.

Deconstructing the Spectrum: A Tale of Two Moieties

The FTIR spectrum of a triazole propanoate ester is best understood not as a single entity, but as the sum of its parts. The observed peaks are a direct result of the vibrational modes of the propanoate ester and the triazole ring. By understanding the characteristic absorptions of each component, we can effectively assign the features of the complete spectrum.

The Propanoate Ester Signature: Strong and Unmistakable

The ester functionality provides some of the most intense and diagnostically crucial peaks in the spectrum.

  • Carbonyl (C=O) Stretch: This is the most prominent absorption, appearing as a very strong, sharp band. For saturated aliphatic esters, this peak is typically found between 1750-1735 cm⁻¹ [6]. In studies of triazole esters specifically, this range is reported as 1760-1717 cm⁻¹ [1]. The precise wavenumber can be influenced by the electronic environment; the electronegativity of the adjacent triazole ring system can cause slight shifts. The sheer intensity of this peak makes its presence or absence a primary indicator of successful esterification.

  • Ester (C-O-C) Stretches: The ester group is further characterized by two distinct stretching vibrations from the C-O-C linkage. These typically appear as strong bands in the regions of 1272-1188 cm⁻¹ (asymmetric stretch) and 1108-1074 cm⁻¹ (symmetric stretch)[1]. Their presence is a key confirmation of the ester structure.

  • Aliphatic (C-H) Stretches: The propyl and ethyl groups of the propanoate moiety exhibit C-H stretching vibrations, usually in the 2975-2860 cm⁻¹ region[6][7]. While ubiquitous in many organic molecules, their presence is consistent with the expected aliphatic chains.

The Triazole Ring Signature: A Complex Fingerprint

The triazole ring, being a heteroaromatic system, presents a more complex series of absorptions that are vital for confirming its structure. The exact peak positions can vary depending on whether it is a 1,2,3-triazole or a 1,2,4-triazole isomer and the nature of its substituents[8].

  • Aromatic/Heteroaromatic (C-H) Stretch: The C-H bond on the triazole ring absorbs at a higher frequency than its aliphatic counterpart, typically appearing as weaker bands above 3000 cm⁻¹. Values of 3097 cm⁻¹ and 3032 cm⁻¹ have been reported for a 1,2,4-triazole[9].

  • Ring Stretching (C=N and N=N): The double bonds within the triazole ring give rise to a series of medium-to-strong intensity bands in the 1650-1400 cm⁻¹ region. Specific assignments include -N=N- stretching near 1543 cm⁻¹ and C=N stretching vibrations, which are often coupled with C=C aromatic stretches, between 1529 cm⁻¹ and 1656 cm⁻¹ [5][9].

  • Ring Vibrations and Deformations: A complex series of "ring breathing" and deformation modes occurs in the fingerprint region (< 1500 cm⁻¹). A peak around 1531 cm⁻¹ has been specifically attributed to a triazole ring deformation[10]. These absorptions are highly characteristic and serve as "marker bands" for the triazole heterocycle[8][11].

  • C-N Stretch: A band attributed to C-N stretching within the heterocyclic system has been identified around 1233 cm⁻¹ [4].

Comparative Data Summary

For efficient analysis, the characteristic vibrational frequencies for triazole propanoate esters are summarized below. Researchers can use this table as a primary reference for peak assignment.

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3150 - 3000Weak to MediumC-H StretchTriazole Ring
2975 - 2860MediumC-H StretchAliphatic (Propanoate Chain)
1760 - 1717 Very Strong, Sharp C=O Stretch Ester Carbonyl
1650 - 1450Medium to StrongC=N, N=N StretchesTriazole Ring
1550 - 1520MediumRing DeformationTriazole Ring
1275 - 1180 Strong C-O-C Asymmetric Stretch Ester Linkage
1110 - 1070 Strong C-O-C Symmetric Stretch Ester Linkage
Below 1000VariableRing Bending, DeformationsFingerprint Region (Triazole)

Standard Experimental Protocol for FTIR Analysis

Adherence to a standardized protocol is crucial for obtaining reproducible, high-quality data. The following procedure is recommended for the analysis of solid triazole propanoate ester samples.

Objective: To acquire a high-fidelity infrared spectrum for structural verification.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Rationale: The Potassium Bromide (KBr) pellet method is a gold standard for solid samples. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and eliminates interfering solvent peaks, providing a clear spectrum of the solid-state sample.

    • Procedure:

      • Gently grind a small amount (1-2 mg) of the dried triazole propanoate ester sample into a fine powder using an agate mortar and pestle.

      • Add approximately 100-200 mg of spectroscopic grade KBr powder.

      • Briefly mix the sample and KBr with the pestle, then grind the mixture thoroughly for 1-2 minutes to ensure homogeneous dispersion.

      • Transfer the powdered mixture to a pellet-forming die and press under high pressure (typically 8-10 tons) for 2-3 minutes using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Setup and Background Scan:

    • Rationale: A background scan is mandatory to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, which have strong IR absorptions.

    • Procedure:

      • Ensure the sample compartment of the FTIR spectrometer (e.g., a Shimadzu FTIR-8400 or equivalent) is empty[12].

      • Initiate a background scan. The instrument will record the ambient spectrum, which will be stored in memory. It is best practice to acquire a new background scan before each new sample.

  • Data Acquisition:

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio (S/N), resulting in a cleaner spectrum where weaker peaks are more easily distinguished from the baseline. A resolution of 4 cm⁻¹ is standard for routine characterization.

    • Procedure:

      • Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path.

      • Set the acquisition parameters:

        • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

        • Resolution: 4 cm⁻¹

        • Number of Scans: 16 to 32

      • Initiate the sample scan.

  • Data Processing and Analysis:

    • Rationale: The resulting spectrum shows percent transmittance versus wavenumber. Key absorption bands (valleys) must be identified and their wavenumbers recorded.

    • Procedure:

      • The spectrometer software will automatically ratio the sample scan against the stored background scan to produce the final spectrum.

      • Use the software's peak-picking tool to label the wavenumbers of all significant absorption bands.

      • Compare the observed peak wavenumbers and relative intensities with the data presented in Section 3 to confirm the presence of the triazole and propanoate ester functional groups.

Visual Workflow for Spectral Analysis

The logical flow from sample to structural confirmation is a self-validating system. The following diagram illustrates this workflow.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation Sample Triazole Propanoate Ester Sample (1-2 mg) KBr Spectroscopic Grade KBr (100-200 mg) Sample->KBr Grind & Mix Pellet Transparent KBr Pellet KBr->Pellet Press (8-10 tons) Spectrometer FTIR Spectrometer (Background Scan Acquired) Pellet->Spectrometer Place in Sample Holder Spectrum Raw Spectrum (Transmittance vs. Wavenumber) Spectrometer->Spectrum Scan Sample PeakID Peak Identification - C=O (~1740 cm⁻¹) - C-O-C (~1220, 1100 cm⁻¹) - C=N, N=N (~1650-1450 cm⁻¹) Spectrum->PeakID Confirmation Structural Confirmation of Triazole Propanoate Ester PeakID->Confirmation Compare to Reference Data

Caption: Workflow for FTIR analysis of triazole propanoate esters.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of newly synthesized triazole propanoate esters. By leveraging a comparative approach—analyzing the distinct signatures of the ester and triazole moieties—researchers can confidently and rapidly verify molecular structures. The key diagnostic markers are the exceptionally strong ester C=O stretch (~1740 cm⁻¹), the two strong C-O-C ester stretches (~1220 cm⁻¹ and ~1100 cm⁻¹), and the series of medium-intensity C=N and N=N ring stretches in the 1650-1450 cm⁻¹ region. Following the standardized protocol outlined in this guide will ensure the acquisition of high-quality, reliable data, reinforcing the foundation of your research and development efforts.

References

[12] Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene - PharmaInfo. Available at: [Link] Yang, S. H., Zhai, Z. W., & Zhang, S. W. (2014). Synthesis, Structure and Biological Activities of Novel Triazole Compounds Containing Ester Group. Asian Journal of Chemistry, 26(10), 2821-2824. Available at: [Link] [6] Infrared spectrum of methyl propanoate. Doc Brown's Chemistry. Available at: [Link] [8] Al-Hussain, S. A., & El-Gogary, T. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Available at: [Link] [4] N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies - Der Pharma Chemica. Available at: [Link] [11] Al-Hussain, S. A., & El-Gogary, T. M. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Academia.edu. Available at: [Link] [7] Esterification and IR Spectroscopy Results PP | Writing in Biology. (2018). Available at: [Link] [13] Ali, R. A., et al. (2018). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. ResearchGate. Available at: [Link] FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. Available at: [Link] [10] Calculated wavenumbers cm 1 of vibrational modes of 1,2,3-triazole in... - ResearchGate. Available at: [Link] [14] Vibrationally excited states of 1H- and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared spectroscopy with approximate state-specific quartic distortion constants - AIP Publishing. (2023). Available at: [Link] [15] Synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives. Available at: [Link] [16] Synthesis, Structure and Biological Activities of Novel Triazole Compounds Containing Ester Group | Asian Journal of Chemistry. (2014). Available at: [Link] [2] The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives - IISTE.org. Available at: [Link] [17] Esterification and Infrared Spectroscopy. Available at: [Link] [5] Al-Masoudi, N. A., et al. (2015). Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. Available at: [Link] [18] Vibrational spectroscopy of triazoles and tetrazole - ResearchGate. Available at: [Link] [19] Propanoic acid, propyl ester - NIST WebBook. Available at: [Link] [20] IR spectra of ethyl propanoate. - ResearchGate. Available at: [Link] [21] SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC. Available at: [Link] [3] Synthesis and Characterization of New 1,2,4- Triazole Derivatives Form 2-Naphthol - Journals of the University of Babylon. Available at: [Link] [22] Synthesis, spectroscopic characterization, and DFT-assisted molecular docking analysis of novel 1,3,4-oxadiazole–1,2,3-triazole hybrids with antimicrobial and cytotoxicity potential - PMC. (2026). Available at: [Link] [23] Synthesis, Spectroscopic Characterization, Drug‐Likeness, and Antibacterial Activity of a Novel Triazole Derivative | Request PDF - ResearchGate. (2026). Available at: [Link] [24] Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - MDPI. (2022). Available at: [Link]

Sources

mass spectrometry fragmentation of ethyl 3-(dimethyl-triazolyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Mass Spectrometry Profiling of Ethyl 3-(dimethyl-triazolyl)propanoate Subtitle: A Technical Analysis of Ionization Modalities (ESI vs. EI) and Fragmentation Pathways for Structural Validation

Executive Summary

Ethyl 3-(dimethyl-triazolyl)propanoate represents a critical structural motif in modern medicinal chemistry, often serving as a metabolic precursor (prodrug) or a "click" chemistry intermediate. Its structural duality—comprising a labile ethyl ester tail and a robust, nitrogen-rich triazole core—presents unique challenges in mass spectrometry.

This guide objectively compares the fragmentation behavior of this molecule under Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) .[1]

Key Findings:

  • ESI-MS/MS (Soft Ionization): Favors protonated molecular ions (

    
    , m/z 198) with fragmentation dominated by neutral losses (ethanol, nitrogen). Ideal for pharmacokinetic (PK) quantification.
    
  • EI-MS (Hard Ionization): Induces extensive skeletal rearrangement, including the McLafferty rearrangement and triazole ring shattering. Essential for structural fingerprinting and impurity identification.

  • The "Isobaric Hazard": We identify a critical analytical risk where the loss of

    
     (triazole) and 
    
    
    
    (ethyl ester) both result in a mass shift of 28 Da. This guide provides a resolution strategy using High-Resolution MS (HRMS).

Structural Context & Ionization Physics

To interpret the spectra, we must first map the molecule's reactive centers:

  • Formula:

    
    
    
  • Exact Mass: 197.1164 Da

  • Lability Zones:

    • Ester Linkage: Susceptible to McLafferty rearrangement (EI) and inductive cleavage (ESI).

    • Triazole Ring: Generally stable but prone to

      
       extrusion under high collision energies.
      
Comparative Overview: ESI vs. EI
FeatureESI-Q-TOF / Triple Quad (LC-MS) EI-Single Quad (GC-MS)
Primary Ion

(Even electron)

(Odd electron radical)
Energy Regime Low internal energy (Thermal). Fragmentation requires CID.High internal energy (70 eV). Spontaneous fragmentation.
Dominant Pathway Charge-remote fragmentation & Neutral Loss.Radical-induced cleavage & Rearrangements.
Application Quantitation (PK/PD), Metabolite ID.Impurity profiling, Library matching (NIST).

Detailed Fragmentation Analysis

A. ESI-MS/MS (Collision Induced Dissociation)

Conditions: Positive Mode, Collision Energy 15-35 eV.

In ESI, the proton localizes on the most basic site—typically the N3 nitrogen of the triazole ring.

  • Loss of Ethanol (-46 Da): The protonated ester undergoes nucleophilic attack by the carbonyl oxygen or adjacent nucleophiles, expelling neutral ethanol.

    • Transition:

      
      
      
  • Loss of Ethoxy Radical (-45 Da): Less common in even-electron systems but observed at high collision energies.

    • Transition:

      
      
      
  • Triazole Ring Opening (-28 Da): A characteristic "signature" of triazoles is the extrusion of molecular nitrogen (

    
    ).
    
    • Transition:

      
      
      
B. EI-MS (Electron Impact)

Conditions: 70 eV Electron Energy.

The radical cation (


) unlocks pathways inaccessible to ESI, primarily the McLafferty Rearrangement .
  • McLafferty Rearrangement: The ethyl ester possesses

    
    -hydrogens (on the ethyl group). The carbonyl oxygen abstracts a 
    
    
    
    -hydrogen, leading to the expulsion of ethylene (
    
    
    )
    .
    • Mechanism: Six-membered transition state.[2]

    • Result: Formation of the carboxylic acid radical cation (

      
       169).
      
  • 
    -Cleavage:  Cleavage adjacent to the carbonyl group generates the acylium ion.[2]
    
    • Result: Loss of

      
       (
      
      
      
      152).

Visualization of Pathways (Graphviz)

The following diagram maps the divergent pathways. Note the Critical Isobaric Conflict at


.

Fragmentation Parent_ESI [M+H]+ (m/z 198) Protonated Parent Frag_N2 [M+H - N2]+ (m/z 170) Triazole Ring Opening Parent_ESI->Frag_N2 -28 Da (N2) Frag_EtOH [M+H - EtOH]+ (m/z 152) Ester Hydrolysis Parent_ESI->Frag_EtOH -46 Da (EtOH) Parent_EI M+• (m/z 197) Radical Cation Frag_McLafferty Acid Radical Cation (m/z 169) McLafferty Rearrangement Parent_EI->Frag_McLafferty -28 Da (Ethylene) Frag_Alpha Acylium Ion (m/z 152) Alpha Cleavage Parent_EI->Frag_Alpha -45 Da (OEt) Frag_Core Dimethyl-Triazole Core (m/z 96) Frag_N2->Frag_Core Ring Fragmentation Conflict WARNING: Mass Shift 28 N2 vs C2H4 Frag_N2->Conflict Isobaric Risk Frag_McLafferty->Conflict Isobaric Risk

Figure 1: Divergent fragmentation trees for ESI (Blue) and EI (Red). Note the central warning regarding the 28 Da neutral loss ambiguity.

Experimental Protocol: ESI-MS/MS Optimization

To reproduce these data for structural validation or quantitation, follow this self-validating protocol.

Objective: Maximize sensitivity for the parent ion and generate stable daughter ions for MRM (Multiple Reaction Monitoring).

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

Workflow:

  • Infusion: Prepare a 1

    
    g/mL solution in 50:50 A:B. Infuse directly into the source at 10 
    
    
    
    L/min.
  • Source Optimization (Tune):

    • Capillary Voltage: Start at 3.5 kV. Ramp

      
       500V. Look for stable spray current (~0.1 
      
      
      
      A).
    • Cone Voltage: Ramp 10–60 V.

    • Observation: The triazole nitrogen is highly basic. Expect intense

      
      . If in-source fragmentation (loss of 
      
      
      
      ) is observed, lower the Cone Voltage immediately.
  • Collision Energy (CE) Breakdown Curve:

    • Select parent

      
       198.1.
      
    • Ramp CE from 5 eV to 50 eV in 5 eV increments.

    • Target: Identify the CE where the parent intensity is 10% and the dominant fragment (likely

      
       152 or 170) is maximized.
      
  • Validation Check:

    • If

      
       170 is your quantifier, verify it is not an adduct or interference. Use High-Res MS to distinguish 
      
      
      
      (Loss of
      
      
      ) from
      
      
      (Loss of
      
      
      ).

References

  • McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry. 31 (1): 82–87.[3] Link

  • Holzer, W., et al. (2023). "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS". Molecules. Link

  • Gross, M. L. (2004).[3] "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement". Journal of the American Society for Mass Spectrometry.[3] Link

  • Chemistry LibreTexts. (2023). "Mass Spectrometry - Fragmentation Patterns: Esters and Triazoles". Link

Sources

HPLC retention time for ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate

A Senior Application Scientist's Comparative Guide

Abstract

This guide provides a comprehensive technical overview and comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate. While a definitive, universal retention time cannot be stated without a specific experimental context, this document synthesizes data from the analysis of structurally related triazoles and ethyl esters to provide researchers, scientists, and drug development professionals with a robust framework for method development. We will explore the causal relationships behind chromatographic choices, compare viable analytical alternatives, and present detailed, actionable protocols grounded in established scientific principles.

Introduction: The Analyte and the Analytical Imperative

Ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate belongs to the 1,2,4-triazole class of heterocyclic compounds. This class is of significant interest in medicinal and agricultural chemistry, with many derivatives exhibiting potent antifungal and other biological activities.[1][2] The accurate and precise quantification of such molecules is paramount for purity assessment in synthesis, pharmacokinetic studies in drug development, and quality control in manufacturing. HPLC stands as the premier analytical technique for this purpose due to its high resolution, sensitivity, and adaptability.[1]

This guide will focus on predicting and controlling the retention time of our target analyte by dissecting its structural components and understanding how they interact with different HPLC systems.

Physicochemical Profile and Its Chromatographic Implications

The chromatographic behavior of a molecule is dictated by its physicochemical properties. A logical analysis of the target compound's structure is the first step in rational method development.

  • Hydrophobicity/Hydrophilicity: The molecule possesses a dual nature. The ethyl propanoate tail imparts significant hydrophobicity (lipophilicity), while the dimethyl-1,2,4-triazole ring is polar and contains basic nitrogen atoms. This balance makes it an ideal candidate for Reversed-Phase (RP-HPLC).

  • Ionization (pKa): The 1,2,4-triazole ring contains nitrogen atoms that can be protonated. The pKa of these basic centers will influence the molecule's overall charge state depending on the mobile phase pH. Controlling the pH is therefore critical for achieving reproducible retention and good peak shape.[3]

  • UV Absorbance: The triazole ring serves as a chromophore, allowing for straightforward detection using a UV detector. The wavelength of maximum absorbance (λmax) is typically in the range of 210-260 nm for triazole derivatives.[4]

PropertyPredicted CharacteristicImplication for HPLC Method Development
Primary Separation Mode Moderate Polarity/HydrophobicityReversed-Phase (RP-HPLC) is the logical starting point.
Stationary Phase Choice Amenable to non-polar interactionsC18 columns are highly suitable; Phenyl columns may offer alternative selectivity.[4][5]
Ionization State Basic (pKa of triazole ring)Mobile phase pH should be controlled (typically acidic) to ensure a consistent, single ionic form and suppress silanol interactions.
Detection UV-active triazole ringUV detection at ~210 nm or ~260 nm is recommended for good sensitivity.[4]

Comparative Analysis of HPLC Methodologies

The choice of chromatographic mode is the most critical decision in method development. For our target analyte, two primary modes are relevant: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Reversed-Phase HPLC (RP-HPLC): The Primary Approach

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Retention is driven by the hydrophobic partitioning of the analyte between the mobile phase and the stationary phase. Given the ethyl propanoate moiety, our target compound will exhibit good retention on a C18 column.

Causality Behind Parameter Choices:

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents.[6] ACN is generally preferred for its lower viscosity and UV transparency. The percentage of organic modifier in the mobile phase is the primary lever for adjusting retention time; increasing the organic content will decrease the retention time.[3]

  • Mobile Phase Additives: The use of an acidic modifier is crucial.

    • Trifluoroacetic Acid (TFA): At low concentrations (0.05-0.1%), TFA serves two purposes. It maintains an acidic pH (~2-3) to ensure the triazole nitrogens are consistently protonated, and it acts as an ion-pairing agent, masking interactions with residual ionized silanols on the silica surface. This leads to sharper peaks and more stable retention times.[7] Minor changes in TFA concentration can dramatically affect retention.[7]

    • Formic Acid (FA): A common alternative to TFA, especially for mass spectrometry (MS) compatibility. It is less aggressive than TFA but still effective at controlling pH. Note that esterification can occur if acidified methanol mobile phases are stored for extended periods.[8]

Hydrophilic Interaction Liquid Chromatography (HILIC): The Alternative

HILIC is used for polar compounds that show little or no retention in RP-HPLC.[9] While our target analyte is likely well-retained in reversed-phase, HILIC could be a viable alternative, particularly for separating it from more polar impurities or metabolites. In HILIC, a polar stationary phase is used with a largely organic mobile phase containing a small amount of water. Retention is based on the partitioning of the analyte into the water-enriched layer on the surface of the stationary phase.

FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Principle Hydrophobic partitioningHydrophilic partitioning and interaction
Stationary Phase Non-polar (C18, C8, Phenyl)Polar (bare silica, diol, amide)
Mobile Phase High aqueous contentHigh organic content (>70% ACN)
Elution Order Least polar elutes lastMost polar elutes last
Suitability for Analyte High. The ethyl propanoate group ensures strong retention.Moderate. Could be useful for resolving polar impurities or if RP fails.[9]

Experimental Protocols & Method Development Workflow

The following protocols are robust starting points for developing a validated HPLC method for ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate.

Diagram: HPLC Method Development Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (Polarity, pKa, UV λmax) B Select Column & Mobile Phase (Start with C18, ACN/H2O + 0.1% TFA) A->B C Perform Gradient Run (5% to 95% ACN over 15 min) B->C D Evaluate Initial Chromatogram (Peak Shape, Retention) C->D E Adjust Gradient Slope or Switch to Isocratic Elution D->E F Optimize Mobile Phase (pH, Additive Concentration) E->F G Fine-tune Flow Rate & Temperature F->G H Assess System Suitability (Tailing, Resolution, Precision) G->H I Validate per ICH Guidelines (Linearity, Accuracy, Robustness) H->I J J I->J Final Method

Caption: A logical workflow for developing a robust HPLC method.

Protocol 1: Recommended Starting RP-HPLC Method

This method is designed as a generic starting point for purity analysis and quantification.

1. Instrumentation and Consumables:

  • HPLC system with gradient pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[10]

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm and 260 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B (ACN)
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

3. Rationale and Expected Outcome:

  • This gradient covers a wide polarity range, ensuring the elution of the target compound as well as potential non-polar and polar impurities.

  • Based on similar structures, the retention time is expected to fall within the 5 to 12-minute range under these conditions.

  • After the initial run, the gradient can be optimized to reduce run time, or an isocratic method can be developed by calculating the mobile phase composition at the point of elution. For example, if the peak elutes at 10 minutes, the %B is approximately 63%. An isocratic run with ~55-65% ACN could be a good starting point.

Diagram: Analyte Interaction in RP-HPLC

G cluster_0 Mobile Phase (Polar) cluster_1 C18 Stationary Phase (Non-Polar) MP H₂O / ACN SP Si-O-Si-(CH₂)₁₇CH₃ Analyte Ethyl Propanoate Tail (Hydrophobic) Dimethyl-Triazole Ring (Polar) Analyte:f1->MP Affinity for Mobile Phase Analyte:f0->SP Hydrophobic Interaction (Drives Retention)

Caption: Retention is a balance of hydrophobic and polar affinities.

Factors Influencing Retention Time and Troubleshooting

Achieving a stable and reproducible retention time is critical for method validation.

FactorCause of VariationRecommended Action
Mobile Phase Composition Inaccurate mixing of A/B solvents; degradation or evaporation.[3]Prepare mobile phases fresh daily. Use a high-precision gradient pump and ensure proper degassing.
Column Temperature Fluctuations in ambient temperature.Use a column thermostat set at least 5 °C above ambient temperature to ensure stability.[3]
Mobile Phase pH Inconsistent preparation of buffer/acid additive.Prepare additives gravimetrically or with calibrated pipettes. Ensure complete mixing.
Column Aging Loss of stationary phase, accumulation of contaminants.Use a guard column. Implement a column washing protocol. Monitor performance with a system suitability standard.
System Dead Volume Differences between HPLC systems.[11]When transferring a method, be aware that system dead volume can cause shifts in retention time, especially in gradient methods.[11]

Conclusion

While a single retention time for ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate cannot be universally cited, this guide provides a scientifically grounded pathway to its determination. By understanding the analyte's dual hydrophobic and polar nature, a robust Reversed-Phase HPLC method using a C18 column with an acetonitrile/water gradient and an acidic modifier like TFA or formic acid is the most logical and effective approach. The provided protocols and workflow are designed to empower researchers to rapidly develop a specific, optimized, and validated method. The key to success lies not in finding a pre-existing number, but in applying the fundamental principles of chromatography to control the analyte's interaction with the system, thereby achieving reproducible and reliable results.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
  • SIELC Technologies. (2025, October 6). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.
  • PubMed. (n.d.). High-performance Liquid Chromatographic Analysis of New Triazole Antifungal Agent SYN-2869 and Its Derivatives in Plasma.
  • SIELC Technologies. (2018, February 16). Separation of Ethyl propionate on Newcrom R1 HPLC column.
  • Agilent. (2015, August 21). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.
  • Taylor & Francis. (2007, February 6). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives.
  • Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • Chromatography Online. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
  • MDPI. (2020, September 15). Simultaneous Estimation of Four Preservatives in Pharmaceutical Ointment by RP-HPLC.
  • PMC. (n.d.). Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate.

Sources

The Definitive Guide to 13C NMR Elucidation of Dimethyl-1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Chemical Shifts of Dimethyl-1,2,4-Triazole Ring Carbons Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, the 1,2,4-triazole ring is a privileged scaffold, acting as a bioisostere for amides and esters. However, the methylation of the triazole ring presents a classic regiochemical challenge. The resulting isomers—1,3-dimethyl , 1,5-dimethyl , and 3,5-dimethyl —exhibit distinct physicochemical profiles but often confusingly similar 1H NMR spectra.

This guide provides a rigorous, data-driven comparison of the 13C NMR chemical shifts for the ring carbons of these isomers. Unlike generic spectral lists, we focus on the causality of the shifts—driven by electronic shielding and steric compression—and provide a self-validating protocol to unambiguously assign your product.

Part 1: Comparative Analysis of Isomers

The primary challenge in assigning dimethyl-1,2,4-triazoles is distinguishing between the N-methylated regioisomers (1,3 vs. 1,5) and the C-methylated tautomers (3,5).

1. The Isomer Landscape
  • Isomer A: 1,3-Dimethyl-1H-1,2,4-triazole (Asymmetric, thermodynamically favored in many alkylations).

  • Isomer B: 1,5-Dimethyl-1H-1,2,4-triazole (Asymmetric, kinetically favored or formed via steric directing groups).

  • Isomer C: 3,5-Dimethyl-1H-1,2,4-triazole (Symmetric/Tautomeric, often exists as a fast-exchange average in solution).

2. 13C NMR Chemical Shift Data (DMSO-d6)

The following table synthesizes experimental data ranges. Note that Ring Carbon 1 and Ring Carbon 2 refer to the C3 and C5 positions, which vary in nature (quaternary vs. methine) depending on the isomer.

Feature1,3-Dimethyl-1,2,4-triazole 1,5-Dimethyl-1,2,4-triazole 3,5-Dimethyl-1,2,4-triazole
Symmetry AsymmetricAsymmetricPseudo-Symmetric (Tautomeric)
Ring C3 (ppm) ~158 - 162 (Quaternary, C-Me)~148 - 151 (Methine, C-H)~152 - 156 (Quaternary, Averaged)
Ring C5 (ppm) ~143 - 145 (Methine, C-H)~151 - 154 (Quaternary, C-Me)~152 - 156 (Quaternary, Averaged)
N-Methyl (ppm) ~36 - 38 ~33 - 35 (Shielded*)N/A (N-H proton is labile)
C-Methyl (ppm) ~13 - 15 ~10 - 12 ~11 - 13
Key Discriminator C5 is Upfield & CH C3 is Upfield & CH Single Broad Ring Signal

> Mechanistic Insight (The Gamma Effect): In the 1,5-isomer, the N-Methyl group and the C5-Methyl group are adjacent. This steric crowding causes a "gamma-gauche" shielding effect, typically shifting the N-Me and C5-Me signals upfield relative to the 1,3-isomer, where the methyls are separated by a nitrogen atom.

Part 2: Technical Deep Dive & Validation Protocols
1. The "Gated Decoupling" Validation

Standard 13C NMR (proton-decoupled) suppresses the splitting information needed to distinguish a Quaternary carbon from a Methine (CH) carbon.

  • The Problem: In 1,3-dimethyl, C3 is quaternary and C5 is CH. In 1,5-dimethyl, C3 is CH and C5 is quaternary.

  • The Solution: Run a Gated Decoupled 13C NMR (or DEPT-135).

    • 1,3-Isomer: You will see one singlet (C3) and one doublet (C5,

      
       Hz).
      
    • 1,5-Isomer: You will see one doublet (C3,

      
       Hz) and one singlet (C5).
      
2. HMBC Connectivity (The Gold Standard)

If you have access to 2D NMR, the HMBC (Heteronuclear Multiple Bond Correlation) experiment provides irrefutable proof by linking the N-methyl protons to the ring carbons.

  • Pathway A (1,3-Dimethyl): The N-Methyl protons will show a strong 3-bond correlation (

    
    ) to C5  (the CH carbon) and C3  (the Quaternary carbon).
    
  • Pathway B (1,5-Dimethyl): The N-Methyl protons will show a strong 3-bond correlation to C5 (the Quaternary carbon). Crucially, they will not correlate strongly to C3.

Part 3: Experimental Workflow (Visualization)

The following diagram outlines the logical decision tree for assigning your triazole isomer using standard NMR equipment.

TriazoleAssignment Start Crude Reaction Mixture (Dimethyl-1,2,4-Triazole) Solvent Dissolve in DMSO-d6 (Prevents Tautomeric Broadening) Start->Solvent H1_NMR 1H NMR Screening Solvent->H1_NMR Decision_NH Is N-H signal present? (Broad singlet > 13 ppm) H1_NMR->Decision_NH Route_35 3,5-Dimethyl Isomer (Tautomeric) Decision_NH->Route_35 Yes C13_Check Run 13C NMR / DEPT-135 Decision_NH->C13_Check No (N-Methylated) Decision_CH Identify CH Carbon (Methine Signal) C13_Check->Decision_CH Result_13 CH is C5 (~144 ppm) Isomer: 1,3-Dimethyl Decision_CH->Result_13 Upfield Signal (144 ppm) Result_15 CH is C3 (~150 ppm) Isomer: 1,5-Dimethyl Decision_CH->Result_15 Downfield Signal (150 ppm)

Caption: Logical workflow for the unambiguous assignment of dimethyl-1,2,4-triazole regioisomers using 1H and 13C NMR markers.

Part 4: Detailed Experimental Protocol

To ensure reproducibility and minimize relaxation artifacts (common with quaternary carbons in triazoles), follow this optimized protocol.

Objective: Obtain quantitative 13C signals for both quaternary and methine ring carbons.

  • Sample Preparation:

    • Weigh 30–50 mg of the triazole derivative.

    • Dissolve in 0.6 mL DMSO-d6 .

    • Note: Avoid CDCl3 if possible for the 3,5-dimethyl isomer, as it can induce line broadening due to intermediate tautomeric exchange rates. DMSO stabilizes the tautomer via hydrogen bonding or fast exchange.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135.

    • Relaxation Delay (D1): Set to 3–5 seconds . The C3/C5 quaternary carbons have long T1 relaxation times. Short delays will suppress these peaks, leading to missing signals.

    • Scans (NS): Minimum 512 scans (due to the low molecular weight and potential relaxation issues).

    • Spectral Width: -10 to 220 ppm.

  • Data Processing:

    • Apply an exponential window function (LB = 1.0 to 2.0 Hz) to improve the signal-to-noise ratio for the quaternary carbons.

    • Reference the DMSO-d6 septet center to 39.52 ppm .

References
  • Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[1] Magnetic Resonance in Chemistry, 48(8), 614-622, 2010.[1] [Link] (Authoritative source on N-methylation regiochemistry and HMBC assignment).

  • Potts, K. T., et al. "1,2,4-Triazoles.[2] XIII. The methylation of 1,2,4-triazoles." The Journal of Organic Chemistry, 39(11), 1974. [Link] (Foundational text on the synthesis and properties of methyl-triazoles).

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179, 2010. [Link] (Standard for solvent referencing in DMSO/CDCl3).

Sources

Safety Operating Guide

Personal protective equipment for handling ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for Ethyl 3-(dimethyl-4H-1,2,4-triazol-3-yl)propanoate (likely isomer: Ethyl 3-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)propanoate, CAS: 2022606-10-4).

As a specialized intermediate containing a 1,2,4-triazole ring and an ester moiety , this compound presents specific risks regarding skin/eye irritation, potential respiratory sensitization, and hydrolytic instability. This guide prioritizes containment and exposure prevention.

Part 1: Immediate Safety Snapshot

Emergency Response Profile:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[1][2][3][4][5][6][7]

  • Eye Contact: Rinse cautiously with water for 15+ minutes.[1][8][9] Remove contact lenses.[1][2][3][6][7][8][9][10]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison control center.

PPE Specification Table

Component Specification Operational Justification
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) Triazoles can permeate thin latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+) Standard safety glasses are insufficient for powders or pressurized synthesis; goggles prevent airborne dust/vapor entry.
Respiratory N95 or P100 Respirator (if outside hood) Crystalline intermediates often generate invisible micro-dust during weighing.

| Body Defense | Tyvek® Lab Coat (or chemically resistant apron) | Cotton coats absorb liquids; Tyvek repels organic esters and prevents skin absorption. |

Part 2: Chemical Hazard & Stability Analysis

1. Structural Hazard Analysis:

  • Triazole Ring (Nitrogen Rich): The 1,2,4-triazole core is a weak base and can coordinate with metals. Biologically, triazoles are often pharmacophores for antifungal or enzyme inhibitory activity, implying potential biological activity even at low doses. Treat as a potential sensitizer.

  • Propanoate Ester Chain: Esters are susceptible to hydrolysis in the presence of moisture, releasing ethanol and the corresponding triazole acid. The acid form may exhibit different solubility and toxicity profiles.

2. Physicochemical Risks:

  • Physical State: Typically a white to off-white solid/powder.

  • Dust Explosion Risk: Like many organic powders, fine dust suspended in air can be explosive. Use anti-static weighing tools.

  • Reactivity: Incompatible with strong oxidizing agents, strong acids (protonation of triazole), and strong bases (hydrolysis of ester).

Part 3: Operational Handling Protocol

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/cap for signs of solvent leakage or crusting (hydrolysis).

  • Environment: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon or Nitrogen) if possible.

  • Desiccation: Store in a secondary container with desiccant packs to prevent ester hydrolysis.

Phase 2: Weighing & Transfer (Critical Control Point)
  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an ionizing air gun or anti-static weighing boats. Triazole powders are often electrostatic and "jump," leading to bench contamination.

  • Technique:

    • Place a tackymat at the hood sash boundary to trap loose particles.

    • Pre-weigh the solvent in the reaction vessel if possible, then add the solid directly to the liquid to minimize airborne time.

    • Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe before returning it to storage.

Phase 3: Reaction Setup
  • Solvent Compatibility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).

  • Inertion: Purge reaction vessels with Nitrogen/Argon before heating. The combination of flammable organic solvents and triazole thermal decomposition products (NOx) at high temperatures requires oxygen exclusion.

Part 4: Disposal & Decontamination

Decontamination Solution: Use a dilute surfactant solution (5% SDS) followed by Isopropanol .

  • Why? Water alone may not solubilize the ester efficiently; surfactant lifts the powder, and alcohol ensures final removal.

Waste Stream Segregation:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste" (double-bagged).

  • Liquid Waste: Reaction mixtures go to "Organic Solvents (Non-Halogenated)" unless chlorinated solvents were used.

  • Aqueous Waste: If hydrolysis was performed, the aqueous layer may contain the free acid and should be pH-adjusted before disposal (check local EHS regulations).

Part 5: Visual Workflow (Graphviz)

SafetyProtocol cluster_ppe Critical PPE Check Start Storage (2-8°C) Inert Atmosphere Prep Preparation Check Desiccant Anti-Static Gun Start->Prep Retrieve Weigh Weighing (Fume Hood) N95/P100 Required Avoid Dust Prep->Weigh Transfer React Reaction Setup Solvent Addition Inert Gas Purge Weigh->React Dissolve Waste Disposal 5% SDS Clean Organic Waste Stream React->Waste Cleanup PPE_Node Double Nitrile Gloves Splash Goggles Lab Coat

Caption: Operational workflow for handling triazole esters, emphasizing containment at the weighing stage to prevent inhalation exposure.

References

  • National Institutes of Health (PubChem). 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol (Analogous Triazole Safety Data). Retrieved from [Link]

  • Carl Roth. Safety Data Sheet: 1,2,4-Triazole.[4][5] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.